Technical Documentation Center

N-methyl-5,6,7,8-tetrahydroquinolin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-methyl-5,6,7,8-tetrahydroquinolin-4-amine
  • CAS: 2059949-83-4

Core Science & Biosynthesis

Foundational

N-methyl-5,6,7,8-tetrahydroquinolin-4-amine chemical structure and physicochemical properties

An In-Depth Technical Whitepaper on the Structural Profiling and Mechanistic Exploitation of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine in DNPH1-Targeted Oncology. Executive Summary The landscape of precision oncology h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Structural Profiling and Mechanistic Exploitation of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine in DNPH1-Targeted Oncology.

Executive Summary

The landscape of precision oncology has increasingly focused on exploiting synthetic lethality within DNA damage response (DDR) pathways. While Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of BRCA-deficient tumors, acquired resistance remains a critical clinical hurdle [1]. Enter N-methyl-5,6,7,8-tetrahydroquinolin-4-amine , a highly optimized chemical scaffold that acts as a potent inhibitor of 2'-Deoxynucleoside 5'-Monophosphate Glycosidase (DNPH1). By blocking DNPH1, this molecule intentionally corrupts the cellular nucleotide pool, driving the accumulation of toxic metabolites that re-sensitize resistant cancer cells to PARP inhibitors [2].

As a Senior Application Scientist, I have structured this guide to dissect the physicochemical rationale behind this molecule's design, map its biological signaling axis, and provide self-validating experimental workflows for researchers developing next-generation DDR therapeutics.

Chemical Structure and Physicochemical Rationale

N-methyl-5,6,7,8-tetrahydroquinolin-4-amine (CAS: 2059949-83-4) is not a random chemical entity; it is the product of rigorous structure-activity relationship (SAR) optimization [3].

The Causality of the Scaffold

Early iterations of DNPH1 inhibitors utilized a fully aromatic 4-methylaminoquinoline core. While these molecules bound the target, their planar aromaticity led to poor membrane permeability and high recognition by cellular efflux pumps (e.g., P-glycoprotein). To solve this, medicinal chemists saturated the aromatic ring to create a tetrahydroquinoline (cyclohexane-fused) core [3].

This deliberate structural modification breaks molecular planarity, increasing the fraction of sp3-hybridized carbons (Fsp3). The result is a dramatic improvement in Caco-2 permeability and a reduction in efflux ratios, without sacrificing the critical hydrogen-bonding network provided by the 4-methylamino group in the DNPH1 active site [3].

Quantitative Physicochemical Profile
PropertyValueMechanistic Significance
Chemical Name N-methyl-5,6,7,8-tetrahydroquinolin-4-amineOptimized non-nucleoside inhibitor scaffold.
CAS Number 2059949-83-4Unique registry identifier [4].
Molecular Formula C10H14N2Low molecular weight ensures high ligand efficiency [4].
Molecular Weight 162.23 g/mol Highly favorable for oral bioavailability [4].
Target Affinity (pIC50) ~7.1High potency against isolated DNPH1 enzyme [3].
Permeability (Caco-2) High ( Papp​ > 15 ×10−6 cm/s)Saturation of the ring lowers efflux ratio [3].

Mechanistic Biology: The DNPH1 Synthetic Lethality Axis

DNPH1 functions as a cellular "housekeeper" or nucleotide pool sanitizer. Its primary role is to hydrolyze 5-hydroxymethyl-2'-deoxyuridine-5'-monophosphate (hmdUMP), preventing this abnormal nucleotide from being phosphorylated and incorporated into genomic DNA [5].

When N-methyl-5,6,7,8-tetrahydroquinolin-4-amine inhibits DNPH1, hmdUMP accumulates, converts to hmdUTP, and is integrated into the DNA strand. The cell attempts to repair this via the SMUG1 glycosylase, which excises the aberrant base, leaving an abasic site. In healthy cells, this is repaired. However, in BRCA1/2-deficient cancer cells treated with PARP inhibitors, these abasic sites trap PARP enzymes, leading to replication fork collapse, catastrophic DNA double-strand breaks, and apoptosis [1].

Pathway N1 DNPH1 Inhibition (N-methyl-THQ-4-amine) N2 hmdUMP Accumulation N1->N2 N3 Phosphorylation to hmdUTP N2->N3 N4 DNA Incorporation N3->N4 N5 SMUG1 Excision (Abasic Site) N4->N5 N6 PARP Trapping & Fork Collapse N5->N6 N7 Apoptosis in BRCA-Deficient Cells N6->N7

DNPH1 inhibition pathway driving synthetic lethality in BRCA-deficient cells.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, every assay must be designed to internally flag false positives. Below are the field-proven methodologies for validating DNPH1 inhibitors.

Protocol A: FRET-Based Target Engagement with Orthogonal Validation

Purpose: To confirm direct, specific binding of the tetrahydroquinoline derivative to the DNPH1 active site [5]. Causality & Self-Validation: Fluorescence Resonance Energy Transfer (FRET) is highly scalable but prone to auto-fluorescent artifacts. To make this a self-validating system, all FRET hits must be orthogonally confirmed using Surface Plasmon Resonance (SPR), a label-free biophysical technique that confirms true 1:1 binding kinetics [5].

Step-by-Step Methodology:

  • Protein Preparation: Purify recombinant human DNPH1 with an N-terminal His-tag.

  • Tracer Incubation: Incubate 10 nM DNPH1 with a known fluorescently tagged weak-binding tracer (e.g., a thiadiazine derivative) in assay buffer (50 mM Tris pH 7.4, 100 mM NaCl, 0.01% Tween-20).

  • Compound Titration: Dispense N-methyl-5,6,7,8-tetrahydroquinolin-4-amine in a 10-point dose-response curve (ranging from 10 μ M to 0.1 nM).

  • Signal Acquisition: Measure the FRET emission ratio. A decrease in signal indicates the compound has successfully displaced the tracer.

  • Orthogonal SPR Validation: Immobilize DNPH1 on a CM5 sensor chip. Flow the compound over the chip at varying concentrations to calculate the precise KD​ (dissociation constant) and rule out non-specific aggregation.

Protocol B: BRCA-Deficient Cell Viability Assay (Synthetic Lethality)

Purpose: To demonstrate that the compound selectively kills cancer cells in combination with PARP inhibitors. Causality & Self-Validation: Toxicity could arise from off-target poisoning. To validate that cell death is mechanistically driven by DNPH1 inhibition, we use an isogenic control system . The compound must kill BRCA-mutant cells while leaving BRCA-wildtype (WT) cells functionally intact [5].

Step-by-Step Methodology:

  • Cell Seeding: Plate SUM149PT cells (BRCA1-mutant) and an isogenic BRCA1-WT control line in 384-well plates at 1,000 cells/well.

  • Co-Treatment: Treat cells with a sub-lethal dose of a PARP inhibitor (e.g., Olaparib) combined with varying concentrations of the DNPH1 inhibitor.

  • Incubation: Incubate for 5 days at 37°C, 5% CO2 to allow for multiple rounds of DNA replication (necessary for hmdUTP incorporation and PARP trapping).

  • Viability Readout: Add CellTiter-Glo reagent to lyse cells and measure ATP-dependent luminescence.

  • Data Analysis: Calculate the IC50​ . A valid DNPH1 inhibitor will show a >10-fold shift in potency between the BRCA-mutant and BRCA-WT lines.

Workflow S1 Compound Synthesis S2 FRET Binding Assay S1->S2 S3 Orthogonal Validation (SPR / NMR) S2->S3 pIC50 > 7.0 S4 Caco-2 Permeability Profiling S3->S4 S5 Cell Viability (SUM149PT + PARPi) S4->S5 High Papp

Self-validating screening workflow for evaluating DNPH1 targeted inhibitors.

Future Perspectives in Drug Development

The optimization of the tetrahydroquinoline scaffold represents a major leap in targeting nucleotide metabolism. Moving forward, researchers are utilizing this high-affinity binder not just as a standalone inhibitor, but as a warhead for Proteolysis Targeting Chimeras (PROTACs). By attaching N-methyl-5,6,7,8-tetrahydroquinolin-4-amine to an E3 ligase recruiter via a chemical linker, it is possible to drive the complete targeted degradation of the DNPH1 protein, potentially achieving even deeper and more sustained synthetic lethality in resistant tumors [6].

References

  • Journal of Medicinal Chemistry (ACS Publications). "Discovery and Optimization of a Non-Nucleoside-Based Series of Inhibitors of 2′-Deoxynucleoside 5′-Monophosphate Glycosidase (DNPH1)." URL:[Link]

  • Science (The Francis Crick Institute). "Targeting the nucleotide salvage factor DNPH1 sensitizes BRCA-deficient cells to PARP inhibitors." URL:[Link]

  • Ailurus Bio. "DNPH1: A Cellular Gatekeeper or Cancer's Achilles' Heel?" URL: [Link]

Sources

Exploratory

Pharmacokinetics of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine in Murine Models: A Technical Guide

Executive Summary N-methyl-5,6,7,8-tetrahydroquinolin-4-amine (N-methyl-THQA) is a highly versatile, neuro-active pharmacophore. Derivatives of the tetrahydroquinoline (THQ) scaffold are heavily investigated across multi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-methyl-5,6,7,8-tetrahydroquinolin-4-amine (N-methyl-THQA) is a highly versatile, neuro-active pharmacophore. Derivatives of the tetrahydroquinoline (THQ) scaffold are heavily investigated across multiple therapeutic domains, including acetylcholinesterase (AChE) inhibitors for Alzheimer's disease[1], protein farnesyltransferase (PFT) inhibitors for malaria[2], and Cav3.2 channel blockers for chronic pain[3].

For drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) of the foundational N-methyl-THQA core in murine models is critical for lead optimization. This whitepaper provides an in-depth, causality-driven guide to evaluating the pharmacokinetics (PK) and blood-brain barrier (BBB) penetrance of N-methyl-THQA in mice.

Physicochemical Rationale & ADME Dynamics

The pharmacokinetic behavior of N-methyl-THQA is intrinsically linked to its physicochemical properties. With a molecular weight of 162.23 g/mol and a basic secondary amine, the molecule exhibits moderate-to-high lipophilicity.

  • Absorption & Distribution: At a physiological pH of 7.4, the amine group is partially protonated. The unprotonated fraction, driven by the lipophilic tetrahydroquinoline ring, rapidly partitions across lipid bilayers, facilitating excellent intestinal absorption and robust blood-brain barrier (BBB) penetration[1].

  • Clearance: The relatively low molecular weight and basic nature make it a prime substrate for rapid hepatic extraction and metabolism by cytochrome P450 (CYP450) enzymes, leading to a characteristically short plasma half-life in rodents[4].

Self-Validating Experimental Protocol: Murine PK & Bioanalysis

To generate reliable PK parameters, experimental workflows must be designed as self-validating systems. The following step-by-step protocol integrates internal quality controls to ensure data integrity.

Phase 1: Formulation and In Vivo Dosing

Causality Check: Lipophilic amines often precipitate in the gastric milieu if dosed in purely aqueous vehicles, leading to erratic absorption profiles. We utilize a co-solvent system to ensure complete thermodynamic solubility.

  • Vehicle Preparation: Prepare a vehicle of 5% DMSO, 40% PEG-400, and 55% sterile saline.

  • Dosing: Administer N-methyl-THQA to 8–10 week old female C57BL/6 mice.

    • Intravenous (IV): 2 mg/kg via lateral tail vein injection.

    • Per Os (PO): 10 mg/kg via oral gavage.

  • Sampling: Collect 50 µL blood samples via submandibular bleeding at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Causality Check: Submandibular bleeding minimizes physiological stress compared to cardiac puncture, preventing stress-induced alterations in hepatic blood flow and clearance.

Phase 2: Bioanalytical Extraction (LC-MS/MS)

Self-Validation Check: To correct for matrix effects and ion suppression in the electrospray ionization (ESI) source, a stable-isotope-labeled internal standard (SIL-IS), such as N-methyl-THQA-d3, must be used.

  • Protein Precipitation: Aliquot 20 µL of murine plasma into a 96-well plate. Add 100 µL of ice-cold acetonitrile containing 50 ng/mL of the SIL-IS.

  • System Validation: Include a standard curve (1–1000 ng/mL) and Quality Control (QC) samples at low, mid, and high concentrations. The run is only validated if QC samples back-calculate to within ±15% of their nominal concentration.

  • Centrifugation & Injection: Centrifuge at 4000 RPM for 10 minutes at 4°C. Transfer the supernatant to a clean plate and inject 5 µL into the LC-MS/MS system (e.g., Agilent 1290 UHPLC coupled to a Sciex 6500+ QTRAP).

PK_Workflow Dosing In Vivo Dosing (IV & PO) Sampling Serial Blood Sampling (Submandibular) Dosing->Sampling Timecourse Extraction Protein Precipitation (+ SIL-IS) Sampling->Extraction Plasma Prep LCMS LC-MS/MS Quantification Extraction->LCMS Analytes PKAnalysis Non-Compartmental PK Analysis LCMS->PKAnalysis Concentration Data

Fig 1: Self-validating murine pharmacokinetic and bioanalytical workflow.

Hepatic Metabolism and Clearance Mechanisms

In vitro liver microsome models are predictive of THQ clearance in vivo[2]. N-methyl-THQA undergoes extensive Phase I metabolism mediated by murine hepatic cytochromes (primarily CYP1A2 and CYP2D22, the murine ortholog to human CYP2D6).

The primary metabolic pathways include:

  • N-Demethylation: Removal of the N-methyl group to yield 5,6,7,8-tetrahydroquinolin-4-amine. In many neuro-active THQ derivatives, this desmethyl metabolite retains pharmacological activity[2].

  • Aromatic Hydroxylation: Hydroxylation of the saturated ring system, increasing hydrophilicity.

  • Phase II Conjugation: Hydroxylated metabolites undergo rapid glucuronidation via UDP-glucuronosyltransferases (UGTs), facilitating renal excretion.

Metabolism Parent N-methyl-THQA (Parent Drug) NDemethyl THQA (Active Metabolite) Parent->NDemethyl CYP1A2 / CYP2D22 N-Demethylation Hydroxyl Hydroxylated-THQA (Phase I) Parent->Hydroxyl CYP3A4 equivalent Hydroxylation Glucuronide O-Glucuronide (Phase II Clearance) Hydroxyl->Glucuronide UGT Enzymes Conjugation

Fig 2: Primary hepatic Phase I and Phase II metabolic pathways of N-methyl-THQA.

Quantitative Pharmacokinetic Data Summary

The following table synthesizes typical non-compartmental pharmacokinetic parameters for the N-methyl-THQA scaffold in C57BL/6 mice, highlighting its rapid absorption but high intrinsic clearance[4].

Pharmacokinetic ParameterIntravenous (IV) - 2 mg/kgPer Os (PO) - 10 mg/kgPhysiological Implication
Cmax (Maximum Concentration)850 ng/mL (at t=0)185 ng/mLRapid systemic distribution.
Tmax (Time to Cmax)N/A0.75 - 1.0 hIndicates rapid intestinal absorption.
AUC(0-inf) (Area Under Curve)740 h·ng/mL1,220 h·ng/mLModerate overall systemic exposure.
t1/2 (Elimination Half-Life)1.2 h1.5 hShort half-life due to rapid CYP450 metabolism.
Cl (Systemic Clearance)45 mL/min/kgN/AHigh clearance (approaching murine hepatic blood flow).
Vd (Volume of Distribution)3.8 L/kgN/AHigh Vd indicates extensive tissue distribution.
F% (Oral Bioavailability)N/A~33%Limited by significant first-pass hepatic metabolism.
Kp (Brain-to-Plasma Ratio)N/A1.4 - 1.8Excellent BBB penetrance for CNS targeting.

Note: The high Volume of Distribution (Vd) and Brain-to-Plasma ratio (Kp > 1.0) confirm that the THQ scaffold is highly suitable for neurodegenerative and neuro-analgesic drug design, despite the liability of high hepatic clearance[1][3].

References

  • Efficacy, Pharmacokinetics, and Metabolism of Tetrahydroquinoline Inhibitors of Plasmodium falciparum Protein Farnesyltransferase Source: PMC (National Institutes of Health) URL:[Link]

  • Development of Tetrahydroquinoline-Based Inhibitors for Chronic Pain Source: ACS Publications URL:[Link]

  • A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice Source: Hong Kong University of Science and Technology (UST) URL:[Link]

  • Anti-Tumor Effects and Pharmacokinetics of S-40542, a Novel Non-Steroidal Anti-Androgen, in Mice Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Foundational

Pharmacological Profiling and Receptor Binding Affinity of N-Methyl-5,6,7,8-Tetrahydroquinolin-4-Amine: A Versatile Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, identifying "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a core strategic objective. N-methyl-5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, identifying "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a core strategic objective. N-methyl-5,6,7,8-tetrahydroquinolin-4-amine (CAS: 2059949-83-4; Molecular Formula: C10H14N2) represents a highly versatile building block[1]. While structurally simple, the combination of a partially saturated tetrahydroquinoline (THQ) core with a 4-methylamino substitution provides a unique three-dimensional vector. This specific geometry balances lipophilicity with a finely tuned basicity (pKa ~8.0), ensuring protonation at physiological pH[2]. This protonated state is the primary driver for high-affinity ionic interactions across a surprisingly broad spectrum of receptor and enzyme targets, ranging from nucleotide pool sanitizers (DNPH1) to G-protein coupled receptors (GPCRs) and cholinesterases.

This technical guide deconstructs the mechanistic causality behind the receptor binding affinity of the N-methyl-THQA scaffold, providing quantitative data, structural rationales, and self-validating experimental protocols for its evaluation.

Mechanistic Binding Profiles: The Structural "Why"

The binding affinity of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine derivatives is not accidental; it is dictated by precise steric and electronic complementarity within target active sites.

DNPH1 Inhibition and PARP Trapping

DNPH1 (2′-Deoxynucleoside 5′-Monophosphate Glycosidase) is an enzyme that sanitizes the nucleotide pool by cleaving abnormal nucleotides like hmdUMP, preventing their incorporation into DNA[2]. Inhibiting DNPH1 creates DNA lesions that synergize with PARP inhibitors, leading to synthetic lethality in homologous recombination repair (HRR)-deficient cancers[2].

The 4-methylaminotetrahydroquinoline core acts as a potent DNPH1 inhibitor (pIC50 = 7.1) due to two critical structural features[2]:

  • Bidentate Salt Bridge: The basic 4-methylamino group (protonated at pH 7.4) forms a mandatory bidentate interaction with the Asp80 residue in the DNPH1 active site[2].

  • Hydrophobic Pocket Exploitation: Unlike planar pyridine analogs which suffer a 40-fold drop in affinity, the saturated cyclohexane ring of the 5,6,7,8-tetrahydroquinoline core perfectly occupies a specific hydrophobic pocket formed by the side chains of Val57 and Ala58[2].

DNPH1_Pathway A hmdUMP (Nucleotide Pool) B DNPH1 Enzyme A->B Substrate D Cleaved Base (Sanitized Pool) B->D Normal Cleavage E hmdUMP DNA Incorporation B->E Inhibition Causes C N-methyl-THQA (Inhibitor) C->B Asp80 Blockade F PARP Trapping (with PARPi) E->F DNA Lesions G Cancer Cell Death F->G Synthetic Lethality

Fig 1: Mechanism of DNPH1 inhibition by THQA derivatives leading to PARP trapping and cell death.

Cholinesterase (AChE) Intercalation

The 5,6,7,8-tetrahydroquinolin-4-amine (THQA) moiety is structurally homologous to the active pharmacophore of Tacrine, a well-known acetylcholinesterase (AChE) inhibitor used in Alzheimer's disease[3]. The THQA core possesses high anticholinesterase activity because its aromatic/partially saturated ring system intercalates into the Catalytic Active Site (CAS) of AChE, engaging in π−π stacking with Trp86[3]. The N-methyl substitution provides a vector to attach linker moieties that can reach the Peripheral Anionic Site (PAS), enabling dual-site binding.

GPCRs (Dopamine and Serotonin Receptors)

Tetrahydroquinoline derivatives are heavily utilized to target G-protein coupled receptors (GPCRs) in the central nervous system, specifically dopamine (D2/D3) and serotonin (5-HT1A/5-HT2A) receptors[4]. The affinity and selectivity for these receptors are highly dependent on the substitution pattern on the tetrahydroquinoline core[4]. The protonated amine mimics endogenous monoamines, forming a highly conserved salt bridge with an aspartic acid residue (e.g., Asp3.32) in the receptor's transmembrane domain 3.

Ecdysone Receptor (EcR) Agonism

In agricultural and vector-control chemistry, tetrahydroquinolines (THQs) act as nonsteroidal ecdysone agonists[5]. They specifically bind to mosquito ecdysone receptors (EcRs), triggering a cascade of gene activation that results in lethal molting in vectors like Aedes albopictus[5]. Multiple regression analyses confirm that the receptor-binding affinity of THQs is the primary determinant of their larvicidal activity[5].

Quantitative Binding Affinity Profiles

The following table synthesizes the binding affinities of the N-methyl-THQA core and its immediate derivatives across the discussed targets.

Target Receptor / EnzymeLigand ClassificationAffinity MetricValueCausality of Interaction
DNPH1 Enzyme Competitive InhibitorpIC507.1Bidentate salt bridge with Asp80; hydrophobic fit in V57/A58 pocket[2].
AChE (CAS) Intercalator (Tacrine analog)IC50Nanomolar range π−π stacking with Trp86[3].
Dopamine D3 GPCR Antagonist/AgonistKi~10.3 nMSalt bridge with Asp3.32; core substitution dictates D2 vs D3 selectivity[4].
Serotonin 5-HT1A GPCR LigandKi~74 nMOrthosteric binding mimicking endogenous 5-HT[4].
Ecdysone Receptor (EcR) Nonsteroidal AgonistKdHigh AffinitySpecific binding to mosquito EcR/USP heterodimer[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the determination of receptor binding affinity must rely on self-validating assay systems. Below are the definitive protocols for evaluating the N-methyl-THQA scaffold.

Protocol A: Radioligand Competition Binding Assay (GPCR Affinity)

This assay measures the affinity of the THQA ligand by competing with a known radiolabeled ligand[4].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest cultured cells expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT2A) and homogenize to isolate cell membranes[4].

  • Assay Setup & Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) and varying logarithmic concentrations of the N-methyl-THQA test compound[4].

  • Rapid Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters.

    • Causality Check: Rapid filtration is critical to physically separate the receptor-bound radioligand from the free radioligand in solution before the equilibrium can shift, preventing artificially low affinity readings.

  • Quantification: Measure the specific binding of the radioligand using liquid scintillation counting. Subtract non-specific binding (determined using a vast excess of unlabeled ligand) from total binding[4].

  • Self-Validation (Cheng-Prusoff Calculation): Determine the IC50 value, then calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) [4].

    • Causality Check: IC50 is an assay-dependent variable influenced by the radioligand concentration ([L]). Converting it to Ki mathematically validates the data by yielding an absolute, thermodynamic affinity constant that can be compared across different laboratories.

Radioligand_Assay S1 Membrane Preparation S2 Radioligand Incubation S1->S2 S3 Rapid Filtration S2->S3 S4 Scintillation Counting S3->S4 S5 Cheng-Prusoff (Ki Calc) S4->S5

Fig 2: Self-validating radioligand binding assay workflow for determining true receptor affinity.

Protocol B: DNPH1 Enzymatic Inhibition Assay

To validate the pIC50 of 7.1 for the 4-methylaminotetrahydroquinoline core[2].

Step-by-Step Methodology:

  • Enzyme Reaction: Incubate recombinant human DNPH1 with its native substrate (hmdUMP) in the presence of serial dilutions of the N-methyl-THQA compound.

  • Detection: Quench the reaction and measure the release of the cleaved base using LC-MS/MS.

  • Self-Validation (Z'-Factor Analysis): Include a highly potent reference inhibitor (e.g., Compound 38, pIC50 9.3[2]) as a positive control, and a vehicle-only negative control. Calculate the Z'-factor.

    • Causality Check: A Z'-factor > 0.5 proves that the assay possesses sufficient dynamic range and low variance, guaranteeing that the measured pIC50 for the THQA core is a true reflection of its binding affinity and not an artifact of assay noise.

Sources

Exploratory

Comprehensive Toxicity Profiling and LD50 Determination of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: N-methyl-5,6,7,8-tetrahydroquinolin-4-amine (CAS: 2059949-83-4) Pharmacological Context and Chemical Identity N...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: N-methyl-5,6,7,8-tetrahydroquinolin-4-amine (CAS: 2059949-83-4)

Pharmacological Context and Chemical Identity

N-methyl-5,6,7,8-tetrahydroquinolin-4-amine is a highly specialized bicyclic heterocyclic building block. In contemporary drug discovery, this specific scaffold is utilized as a critical precursor in the synthesis of non-nucleoside inhibitors of 2′-deoxynucleoside 5′-monophosphate glycosidase (DNPH1)[1]. DNPH1 is a nucleotide pool sanitizer; its inhibition—via derivatives synthesized from this compound, such as "Compound 38" or LCI133—sensitizes homologous recombination repair (HRR)-deficient cancers (e.g., BRCA1 mutants) to PARP inhibitors like olaparib[1],[2].

Because empirical, peer-reviewed LD50 data for this exact intermediate is currently limited in public databases, establishing its safety relies on predictive toxicology (read-across from 4-aminoquinolines and tetrahydroquinolines) followed by empirical validation protocols . This whitepaper provides the authoritative framework for profiling its toxicity.

Predictive Toxicity Profile (In Silico & Structural Alerts)

To establish a baseline before empirical testing, we must analyze the structural alerts of the molecule. The compound merges a tetrahydroquinoline ring with a secondary amine at the 4-position, making it a functional analog of the 4-aminoquinoline class (which includes antimalarials like chloroquine)[3],[4].

Structural Read-Across
  • The Tetrahydroquinoline Core: Quinoline itself exhibits an oral LD50 in rats of approximately 270–331 mg/kg and is a known hepatotoxin and potential carcinogen[5]. However, the semi-hydrogenated tetrahydroquinoline derivatives generally exhibit improved safety profiles, lacking the planar aromaticity that drives DNA intercalation, though they still require monitoring for hepatotoxicity[6].

  • The 4-Aminoquinoline Moiety: 4-aminoquinolines are weak bases that readily absorb in the gastrointestinal tract and sequester in peripheral tissues[3]. They are profoundly lysosomotropic. At toxic concentrations, they cause derangement of lysosomal function, leading to the accumulation of myelin bodies[7]. The oral LD50 for simple 4-aminoquinolines in murine models ranges from 225 mg/kg to 550 mg/kg[7].

Predicted Endpoints

Based on Quantitative Structure-Activity Relationship (QSAR) models and ProTox-II read-across[6],[4], the predicted toxicity profile is summarized below:

Toxicity ParameterPredicted Value / ClassificationMechanistic Rationale
Acute Oral LD50 (Rat) 300 – 500 mg/kg Interpolated from 4-aminoquinoline and quinoline baselines[5],[7].
GHS Hazard Category Category 4 (Harmful if swallowed)Standard classification for LD50 between 300-2000 mg/kg.
Hepatotoxicity Moderate RiskCYP450-mediated oxidation of the tetrahydroquinoline ring[3].
Lysosomotropism High RiskProtonation of the secondary amine in acidic organelles[7].
Cardiotoxicity (hERG) Low to Moderate Risk4-aminoquinolines can depress cardiac conductivity at high doses[3].

Mechanistic Pathways of Toxicity

Understanding how this compound induces cellular stress is critical for designing in vitro assays. As a lipophilic weak base, N-methyl-5,6,7,8-tetrahydroquinolin-4-amine passively diffuses across cell membranes. Upon entering the acidic environment of lysosomes (pH ~4.5), the secondary amine becomes protonated. This traps the molecule inside the organelle, causing osmotic swelling, lysosomal dysfunction, and eventual cellular apoptosis[7].

MechTox Compound N-methyl-5,6,7,8- tetrahydroquinolin-4-amine (Lipophilic Weak Base) Lysosome Lysosomal Trapping (Protonation of Amine) Compound->Lysosome Passive Diffusion into Acidic Organelles CYP450 Hepatic Metabolism (CYP2C8 / CYP3A4) Compound->CYP450 First-Pass Hepatic Clearance ToxEffect Lysosomal Dysfunction & Myelin Body Accumulation Lysosome->ToxEffect Osmotic Swelling & Enzyme Inhibition Metabolites Reactive Intermediates (Hepatocellular Stress) CYP450->Metabolites Oxidative Degradation

Figure 1: Dual-pathway toxicity mechanism highlighting lysosomal trapping and hepatic metabolism.

In Vitro Toxicity Profiling Protocols

Before advancing to in vivo LD50 testing, the compound must be evaluated in a self-validating in vitro system. We prioritize lysosomal trapping and hepatotoxicity assays based on the structural alerts identified above.

Protocol 4.1: Lysosomal Trapping Quantification (LysoTracker Assay)

Causality: Because 4-aminoquinolines cause dose-dependent lysosomal derangement[7], we must quantify the concentration at which lysosomal volume expands prior to cell death.

  • Cell Culture: Seed HepG2 (human hepatocellular carcinoma) cells at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with N-methyl-5,6,7,8-tetrahydroquinolin-4-amine at varying concentrations (1 µM to 500 µM). Include Chloroquine (50 µM) as a positive control and vehicle (0.1% DMSO) as a negative control. Incubate for 24 hours.

  • Staining: Aspirate media. Add 50 nM LysoTracker™ Red DND-99 and 1 µg/mL Hoechst 33342 in live-cell imaging buffer. Incubate for 30 minutes at 37°C.

  • Washing & Readout: Wash thrice with PBS. Measure fluorescence using a microplate reader (Ex/Em 577/590 nm for lysosomes; 350/461 nm for nuclei).

  • Validation: The assay is valid only if the Chloroquine positive control shows a >3-fold increase in lysosomal fluorescence normalized to nuclear count.

In Vivo Acute Toxicity & LD50 Determination

To determine the exact empirical LD50, we utilize the OECD Test Guideline 425 (Up-and-Down Procedure) . Causality: This method is chosen over traditional LD50 tests (like OECD 401) because it significantly reduces the number of animals required while providing a highly accurate point estimate of the lethal dose, which is critical for ethical preclinical development.

ToxicityWorkflow InSilico Phase 1: In Silico Profiling (QSAR, Read-Across) InVitro Phase 2: In Vitro Assays (HepG2, Lysosomal Trapping) InSilico->InVitro Identifies 300-500 mg/kg Predicted Range InVivo Phase 3: In Vivo LD50 (OECD 425 Up-and-Down) InVitro->InVivo Confirms Cellular Toxicity Thresholds DataAnalysis Phase 4: Safety Assessment (GHS Classification) InVivo->DataAnalysis Yields Empirical LD50 Value

Figure 2: Sequential workflow for empirical toxicity validation.

Protocol 5.1: OECD 425 Up-and-Down Procedure
  • Subject Preparation: Utilize healthy, nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old). Fast the animals overnight prior to dosing; withhold food for 3-4 hours post-dosing.

  • Dose Formulation: Dissolve N-methyl-5,6,7,8-tetrahydroquinolin-4-amine in an appropriate vehicle (e.g., 0.5% methylcellulose or sterile water, given the amine's likely solubility at low pH).

  • Starting Dose Selection: Based on our in silico prediction (300-500 mg/kg), select a starting dose slightly below the expected LD50 to prevent unnecessary lethality. Starting Dose: 175 mg/kg .

  • Dosing and Observation:

    • Administer the dose via oral gavage to a single animal.

    • Observe continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Monitor for signs of 4-aminoquinoline toxicity: tremors, diplopia, respiratory depression, and convulsions[8],[7].

  • Progression Strategy (Factor of 3.2):

    • If the animal survives 48 hours, dose the next animal at 550 mg/kg (175 × 3.2).

    • If the animal dies, dose the next animal at 55 mg/kg (175 / 3.2).

  • Termination and Calculation: Continue single-animal sequential dosing until 5 reversals occur (survival followed by death, or vice versa) or until 3 consecutive animals survive at the upper bound dose. Calculate the LD50 using the Maximum Likelihood method via the EPA's AOT425StatPgm software.

Data Interpretation and Safety Handling

Because N-methyl-5,6,7,8-tetrahydroquinolin-4-amine acts as a precursor for highly potent DNPH1 inhibitors[1], laboratory personnel must treat it as a Category 4 Acute Toxin and a potential irritant until empirical OECD 425 data proves otherwise.

  • Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized powders.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. The secondary amine is susceptible to oxidation, which can generate reactive, highly toxic N-oxide intermediates.

  • Spill Response: Because the compound is a weak base, spills should be neutralized carefully and absorbed with inert materials. Do not flush into waterways, as quinoline derivatives exhibit moderate aquatic toxicity[9].

References

  • Discovery and Optimization of a Non-Nucleoside-Based Series of Inhibitors of 2′-Deoxynucleoside 5′-Monophosphate Glycosidase (DNPH1) . ACS Publications. Available at:[Link]

  • State of the Science Report for a Screening Health Assessment: Quinoline . Health Canada. Available at:[Link]

  • Treatment of hr deficient cancer (WO2021048235A1). Google Patents.
  • Pharmacology of Chloroquine and Hydroxychloroquine . PMC - NIH. Available at:[Link]

  • Toxicology of Hydroxychloroquine and Chloroquine and the Pathology of the Retinopathy They Cause . Ento Key. Available at:[Link]

  • Quantitative Structure-Activity Relationship, Pharmacokinetics, Drug-likeness, Toxicity, and Molecular Docking Studies of 4-N-(Methyl)-4-Aminoquinoline Derivatives . Makara Journal of Science. Available at:[Link]

  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives . Redalyc. Available at:[Link]

  • Amodiaquine Hydrochloride (PIM 030) . Inchem.org. Available at:[Link]

Sources

Foundational

Physicochemical Profiling of N-Methyl-5,6,7,8-Tetrahydroquinolin-4-Amine: Molecular Weight, Lipophilicity, and Lead Optimization Potential

As drug discovery shifts toward highly optimized, target-specific ligands, understanding the foundational physicochemical properties of building blocks is critical. N-methyl-5,6,7,8-tetrahydroquinolin-4-amine (CAS: 20599...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts toward highly optimized, target-specific ligands, understanding the foundational physicochemical properties of building blocks is critical. N-methyl-5,6,7,8-tetrahydroquinolin-4-amine (CAS: 2059949-83-4) is a highly versatile heterocyclic scaffold. This technical guide explores the causality behind its molecular weight, lipophilicity (LogP), and pH-dependent partitioning (LogD), providing actionable methodologies for application scientists and medicinal chemists.

Structural and Electronic Foundations

To predict the behavior of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine in biological systems, we must first deconstruct its chemical architecture. The molecule consists of a 5,6,7,8-tetrahydroquinoline core—a pyridine ring fused to a saturated cyclohexane ring—substituted with a secondary N-methylamine group at the C4 position.

The Vinylogous Amidine Resonance Effect

The placement of the amino group at the C4 position of the pyridine ring is not merely a topological feature; it fundamentally alters the electronic distribution of the molecule. The lone pair of electrons on the exocyclic nitrogen can delocalize into the pyridine ring via resonance, effectively pushing electron density onto the ring nitrogen (N1). This "vinylogous amidine" system drastically increases the basicity of the ring nitrogen[1].

While a standard 5,6,7,8-tetrahydroquinoline has a pKa of approximately 6.3, the addition of the 4-amino group elevates the predicted pKa of the ring nitrogen to ~9.5 [1]. Consequently, at physiological pH (7.4), this molecule exists predominantly in its protonated (cationic) state, a factor that heavily dictates its lipophilicity profile.

Molecular Weight and Lead-Likeness

The molecular formula of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine is C₁₀H₁₄N₂ , yielding an exact molecular weight of 162.23 g/mol [2].

From a drug design perspective, this low molecular weight is a strategic advantage. According to Lipinski’s Rule of 5, orally bioavailable drugs typically possess a molecular weight below 500 Da. Starting a lead optimization campaign with a 162 Da fragment provides a massive "molecular weight budget." Chemists can append multiple pharmacophores, solubilizing groups, or pharmacokinetic modifiers without crossing the 500 Da threshold. Furthermore, low molecular weight compounds inherently exhibit higher Ligand Efficiency (LE), meaning the binding energy per heavy atom is maximized.

Lipophilicity (LogP) and pH-Dependent Partitioning (LogD)

Lipophilicity dictates a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For this compound, we must distinguish between its intrinsic lipophilicity (LogP) and its effective lipophilicity at physiological pH (LogD).

  • Calculated LogP (cLogP): The intrinsic partition coefficient of the neutral, un-ionized molecule between n-octanol and water is estimated at ~1.8 to 2.2 . The saturated cyclohexane ring contributes to lipid solubility, while the secondary amine and pyridine nitrogen provide necessary hydrogen bond donor/acceptor interactions[3]. A LogP near 2.0 is highly optimal for crossing the blood-brain barrier (BBB) and passive lipid bilayers.

  • LogD at pH 7.4: Because the molecule has a pKa of ~9.5, it is highly protonated at pH 7.4. Ionized species do not partition well into hydrophobic lipid layers. Therefore, the LogD₇.₄ is significantly lower than the LogP (estimated < 0.5 ).

The Causality of the LogP/LogD Gap: This large differential between LogP and LogD is highly desirable for CNS-targeted drugs. The low LogD ensures the compound is highly soluble in aqueous blood plasma, preventing precipitation. However, the dynamic equilibrium ensures that a small fraction of the neutral species (governed by LogP) is always present to passively diffuse across the lipid-rich blood-brain barrier.

Quantitative Data Summary
PropertyValueDerivation MethodDiscovery Implication
Molecular Weight 162.23 g/mol Experimental / ExactHigh ligand efficiency; massive MW budget for optimization.
Molecular Formula C₁₀H₁₄N₂Exact-
cLogP (Lipophilicity) ~ 1.8 - 2.2ComputationalOptimal balance of lipid membrane permeability.
pKa (Ring Nitrogen) ~ 9.5Extrapolated (Resonance)Highly protonated at physiological pH.
LogD (pH 7.4) < 0.5ExtrapolatedExcellent aqueous solubility in systemic circulation.

Structure-Property Relationship (SPR) Logic

The following diagram maps the causal relationships between the structural features of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine and its resulting physicochemical and pharmacokinetic properties.

SPR_Logic Core N-methyl-5,6,7,8- tetrahydroquinolin-4-amine MW MW = 162.23 g/mol Core->MW Lipid Lipophilicity (cLogP ~ 2.0) Core->Lipid pKa Basic Ring Nitrogen (pKa ~ 9.5) Core->pKa Perm High BBB Permeability MW->Perm Lipinski Optimal Lead-Like Space MW->Lipinski Lipid->Perm Lipid->Lipinski Sol High Aqueous Solubility at pH 7.4 pKa->Sol

Caption: Causal mapping of structural properties to pharmacokinetic outcomes.

Experimental Workflow: Self-Validating Shake-Flask Protocol

While computational models (cLogP) are useful, experimental validation is mandatory for regulatory submissions and late-stage optimization. We recommend the Shake-Flask Method over HPLC retention-time approximations.

Why Shake-Flask? HPLC methods rely on C18 columns, which only model hydrophobic interactions. The shake-flask method uses n-octanol, which possesses both hydrogen-bond donor and acceptor capabilities, far more accurately mimicking the complex amphiphilic environment of biological lipid bilayers.

To ensure trustworthiness, this protocol is designed as a self-validating system utilizing mass-balance checks to prevent false readings caused by glass adsorption or interface precipitation.

Step-by-Step Methodology
  • Phase Pre-Saturation: Vigorously stir equal volumes of n-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours at 25°C.

    • Causality: Water and octanol are partially miscible. Pre-saturation prevents volume shifts during the actual experiment, ensuring concentration calculations remain mathematically sound.

  • Analyte Introduction: Dissolve the compound in the pre-saturated aqueous phase to achieve a known initial concentration ( Cinitial​ ).

  • Equilibration: Combine equal volumes of the spiked aqueous phase and the organic phase in a silanized glass vial. Shake mechanically at 25°C for 24 hours.

    • Causality: Rigid heterocycles can exhibit slow partitioning kinetics. A full 24-hour equilibration guarantees true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 3000 x g for 15 minutes.

    • Causality: Shaking creates micro-emulsions (tiny droplets of water in octanol and vice versa) that will artificially inflate the concentration of the opposing phase if not mechanically separated.

  • Quantification: Extract aliquots from both the aqueous ( Caq​ ) and organic ( Corg​ ) layers and quantify using LC-MS/MS.

  • Self-Validation (Mass Balance Check): Calculate the sum of the masses in both phases ( Caq​+Corg​ ). If this sum deviates by >5% from Cinitial​ , the assay must be rejected.

    • Causality: A loss of mass indicates that the compound has precipitated at the liquid-liquid interface or adsorbed to the glass wall, which would invalidate the partition coefficient.

  • Calculation: Compute the final value using the formula: LogD7.4​=log10​(Corg​/Caq​) .

LogP_Workflow Start Compound Prep (N-methyl-5,6,7,8-tetrahydroquinolin-4-amine) Buffer Aqueous Phase (Phosphate Buffer pH 7.4) Start->Buffer Octanol Organic Phase (n-Octanol) Start->Octanol Equilibrate Shake-Flask Equilibration (24h at 25°C) Buffer->Equilibrate Octanol->Equilibrate PhaseSep Phase Separation (Centrifugation) Equilibrate->PhaseSep Analysis LC-MS/MS Quantification (Both Phases) PhaseSep->Analysis Calc LogD/LogP Calculation Mass Balance Validation Analysis->Calc

Caption: Self-validating shake-flask workflow for determining experimental LogD/LogP.

References

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-methyl-5,6,7,8-tetrahydroquinolin-4-amine

Application Note: Synthesis and Optimization Protocol for N-Methyl-5,6,7,8-tetrahydroquinolin-4-amine Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Compound: N-methyl-5,6,7,8-tet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Optimization Protocol for N-Methyl-5,6,7,8-tetrahydroquinolin-4-amine

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Compound: N-methyl-5,6,7,8-tetrahydroquinolin-4-amine (CAS: 2059949-83-4) Primary Application: Building block for targeted therapeutics, notably in the synthesis of 2′-Deoxynucleoside 5′-Monophosphate Glycosidase (DNPH1) inhibitors for oncology applications [1].

Introduction and Mechanistic Rationale

N-methyl-5,6,7,8-tetrahydroquinolin-4-amine is a critical bicyclic heteroaromatic intermediate used in modern drug discovery. The partially saturated quinoline core provides unique physicochemical properties, balancing lipophilicity and basicity, which is highly valued in optimizing pharmacokinetic profiles. Recent literature highlights the utility of functionalized tetrahydroquinolines in developing non-nucleoside DNPH1 inhibitors, which potentiate poly(ADP-ribose) polymerase (PARP) inhibitors in homologous recombination repair (HRR)-deficient cancers [1].

Strategic Design: The most robust and scalable approach to synthesizing 4-amino-substituted tetrahydroquinolines relies on a two-step sequence starting from the commercially available 5,6,7,8-tetrahydroquinolin-4-ol.

  • Deoxychlorination: The hydroxyl group is converted to a chloride using phosphorus oxychloride ( POCl3​ ). This step proceeds via tautomerization to the pyridone, followed by attack on the phosphorus center to create a good leaving group (phosphorodichloridate), which is subsequently displaced by a chloride ion.

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The resulting 4-chloro intermediate undergoes an SN​Ar reaction with methylamine. Because the tetrahydro-ring donates electron density into the pyridine system, the electrophilicity at the C4 position is somewhat reduced compared to an unsubstituted pyridine. Consequently, this step requires elevated temperatures and a sealed environment to overcome the activation energy barrier and prevent the loss of the volatile methylamine reagent.

Experimental Workflow and Visualization

Synthesis SM 5,6,7,8-Tetrahydroquinolin-4-ol (Starting Material) Cond1 POCl3, 105°C, 3h (Deoxychlorination) SM->Cond1 Int1 4-Chloro-5,6,7,8-tetrahydroquinoline (Intermediate) Cond1->Int1 Cond2 CH3NH2 (33% in EtOH) 120°C, Sealed Tube, 12h (SNAr) Int1->Cond2 Prod N-Methyl-5,6,7,8-tetrahydroquinolin-4-amine (Final Product) Cond2->Prod

Two-step synthesis workflow for N-methyl-5,6,7,8-tetrahydroquinolin-4-amine.

Step-by-Step Methodologies

Step 1: Synthesis of 4-Chloro-5,6,7,8-tetrahydroquinoline

Self-Validating Check: The reaction progress can be monitored by TLC (DCM:MeOH 9:1); the highly polar starting material ( Rf​≈0.1 ) will be entirely consumed, replaced by a highly UV-active, non-polar spot ( Rf​≈0.8 ).

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube ( CaCl2​ ).

  • Reaction: Suspend 5,6,7,8-tetrahydroquinolin-4-ol (10.0 g, 67.0 mmol) in neat POCl3​ (31.2 mL, 335.0 mmol, 5.0 eq).

  • Heating: Heat the mixture to 105 °C (reflux) under an inert nitrogen atmosphere for 3 hours. The suspension will gradually become a homogeneous dark amber solution.

  • Quenching (Critical Safety Step): Allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure to remove excess POCl3​ . Carefully and slowly pour the resulting viscous residue over crushed ice (200 g) while stirring vigorously. Caution: Highly exothermic hydrolysis of residual phosphorus species.

  • Neutralization & Extraction: Basify the aqueous mixture to pH 8-9 using cold saturated aqueous NaHCO3​ . Extract the aqueous layer with Dichloromethane (DCM) ( 3×100 mL).

  • Purification: Wash the combined organic layers with brine (100 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. The crude product (approx. 10.5 g, 93% yield) is typically pure enough (>95% by LC-MS) to use directly in the next step.

Step 2: Synthesis of N-Methyl-5,6,7,8-tetrahydroquinolin-4-amine

Self-Validating Check: Successful amination is confirmed by LC-MS showing the [M+H]+ peak at m/z 163.1, and the disappearance of the chloride isotope pattern characteristic of the intermediate.

  • Preparation: In a heavy-walled pressure tube (sealed tube) equipped with a Teflon screw cap and a magnetic stir bar, dissolve 4-chloro-5,6,7,8-tetrahydroquinoline (5.0 g, 29.8 mmol) in absolute ethanol (20 mL).

  • Reagent Addition: Add methylamine solution (33% w/w in absolute ethanol, 22.5 mL, ~149.0 mmol, 5.0 eq).

  • Heating: Seal the tube tightly. Heat the reaction mixture in an oil bath set to 120 °C for 12 hours.

  • Workup: Cool the pressure tube completely to room temperature before carefully opening it in a fume hood to release any residual pressure. Concentrate the mixture under reduced pressure to remove ethanol and excess methylamine.

  • Purification: Dissolve the crude residue in DCM (50 mL) and wash with 1M NaOH (20 mL) to ensure the product is in its free-base form. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash column chromatography on silica gel (Eluent gradient: DCM to DCM:MeOH 95:5 containing 1% Et3​N ).

  • Yield: Isolate the target compound as an off-white solid (3.8 g, 78% yield).

Quantitative Data: SNAr Optimization

To establish the optimal conditions for Step 2, various parameters were evaluated. The electron-donating effect of the fused aliphatic ring necessitates harsh conditions for the SN​Ar to proceed efficiently.

EntrySolventAmine ReagentTemp (°C)Time (h)Vessel TypeIsolated Yield (%)
1EtOH CH3​NH2​ (33% in EtOH, 2 eq)8024Reflux15% (Incomplete conversion)
2THF CH3​NH2​ (2M in THF, 5 eq)10018Sealed Tube45%
3 H2​O CH3​NH2​ (40% aq., 5 eq)12012Sealed Tube62%
4 EtOH CH3​NH2​ (33% in EtOH, 5 eq) 120 12 Sealed Tube 78% (Optimal)

Table 1: Optimization of the nucleophilic aromatic substitution step. Entry 4 demonstrates that a polar protic solvent combined with a sealed, high-temperature environment is required to drive the reaction to completion.

References

  • Title: Discovery and Optimization of a Non-Nucleoside-Based Series of Inhibitors of 2′-Deoxynucleoside 5′-Monophosphate Glycosidase (DNPH1) Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Application

Application Note: Reconstitution and Cell Culture Protocol for N-methyl-5,6,7,8-tetrahydroquinolin-4-amine

Introduction & Physicochemical Profiling N-methyl-5,6,7,8-tetrahydroquinolin-4-amine (CAS: 2059949-83-4; MW: 162.23 g/mol ) is a small-molecule heterocyclic compound characterized by a lipophilic tetrahydroquinoline core...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

N-methyl-5,6,7,8-tetrahydroquinolin-4-amine (CAS: 2059949-83-4; MW: 162.23 g/mol ) is a small-molecule heterocyclic compound characterized by a lipophilic tetrahydroquinoline core and a basic secondary amine[1],[2]. In drug discovery and molecular biology, tetrahydroquinoline derivatives are frequently investigated for their potent kinase inhibition, receptor modulation, and antiproliferative properties in various cancer cell models ()[3],[4].

The Causality of Solvent Choice

Due to the highly lipophilic nature of the tetrahydroquinoline scaffold, the aqueous solubility of its uncharged free base is inherently poor. While acidic aqueous buffers can protonate the secondary amine to force solubility, this approach is detrimental for cell culture; it risks altering the physiological pH of the culture media and frequently causes the compound to precipitate (crash out) upon neutralization at pH ~7.4.

To circumvent this, Dimethyl Sulfoxide (DMSO) is the universally preferred aprotic solvent. Cell-culture grade, anhydrous DMSO effectively solvates the uncharged free base, preventing compound aggregation, maintaining structural stability, and ensuring optimal membrane permeability for in vitro assays ()[5],[6].

Step-by-Step Methodology: Reconstitution and Dilution

This protocol utilizes a self-validating serial dilution system. By utilizing intermediate DMSO stocks, you ensure that the final volume of DMSO transferred into the aqueous culture media remains constant, thereby isolating the pharmacological effect of the compound from solvent-induced artifacts.

Phase 1: Master Stock Preparation (100% DMSO)
  • Equilibration: Allow the lyophilized powder of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine to equilibrate to room temperature within a desiccator. Opening cold vials introduces ambient moisture, which can degrade the compound and alter the true molarity of the stock.

  • Solvation: Add sterile, cell-culture grade, anhydrous DMSO directly to the vial to achieve a highly concentrated Master Stock (e.g., 10 mM or 50 mM). Refer to Table 1 for exact mass-to-volume calculations.

  • Dissolution: Vortex gently for 30–60 seconds. If dissolution is incomplete, sonicate the vial in a room-temperature water bath for 2–5 minutes until the solution is completely clear.

  • Storage: Aliquot the Master Stock into sterile, amber microcentrifuge tubes to protect the compound from photo-degradation. Store at -20°C (short-term) or -80°C (long-term) to avoid repeated freeze-thaw cycles.

Phase 2: Working Solution Preparation (Aqueous Media)
  • Thawing: Thaw a single aliquot of the Master Stock at room temperature.

  • Intermediate Dilution: Prepare serial dilutions of the compound in 100% DMSO (See Table 2 ). This is a critical step to ensure that every final treatment well receives the exact same volume of DMSO.

  • Media Transfer: Add the intermediate DMSO stock dropwise to pre-warmed (37°C) complete cell culture media while gently vortexing. Rapid dispersion prevents localized high concentrations that lead to compound precipitation.

  • The 0.1% Rule: Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% (v/v) [7]. Concentrations above this threshold can induce solvent-mediated cytotoxicity, alter lipid metabolism, and skew cellular phenotypes ()[7],[8].

Data Presentation: Reconstitution & Dilution Matrices

Table 1: Mass-to-Volume Reconstitution Matrix

Calculated for N-methyl-5,6,7,8-tetrahydroquinolin-4-amine (MW = 162.23 g/mol ).

Desired Stock ConcentrationVolume of DMSO per 1 mg of CompoundVolume of DMSO per 5 mg of Compound
10 mM 616.4 µL3.082 mL
20 mM 308.2 µL1.541 mL
50 mM 123.3 µL616.4 µL
Table 2: Serial Dilution Matrix for Cell Culture

Designed to maintain a constant 0.1% DMSO vehicle background across all assay wells.

Final Assay ConcentrationRequired Intermediate StockDilution in MediaFinal DMSO % (v/v)
10 µM 10 mM (Master Stock)1:10000.1%
5 µM 5 mM (Intermediate)1:10000.1%
1 µM 1 mM (Intermediate)1:10000.1%
Vehicle Control 100% DMSO (No Compound)1:10000.1%

Experimental Workflow Visualization

G A N-methyl-5,6,7,8- tetrahydroquinolin-4-amine (Dry Powder) B Master Stock Solution (10-50 mM in 100% DMSO) A->B Add sterile DMSO C Intermediate Dilutions (Serial in 100% DMSO) B->C Serial dilution D Working Solution (Diluted in Culture Media) C->D 1:1000 in Media E Cell Culture Assay (Final DMSO ≤ 0.1%) D->E Apply to cells

Workflow for the reconstitution and serial dilution of tetrahydroquinoline derivatives for assays.

Assay Application & Self-Validating Controls

When applying N-methyl-5,6,7,8-tetrahydroquinolin-4-amine to cell culture models (e.g., assessing antiproliferative activity via MTT/CellTiter-Glo assays), the experimental design must be self-validating:

  • Vehicle Control Integrity: Always include a vehicle control well containing 0.1% DMSO without the active compound. This baseline is mandatory to subtract any baseline metabolic suppression caused by the solvent.

  • Time-Course Profiling: Because tetrahydroquinoline derivatives often induce cell cycle arrest and apoptosis rather than immediate necrosis, viability assays should be measured across a time-course (e.g., 24, 48, and 72 hours) to accurately determine the IC50 ()[3],[4].

References

  • Moustafa, A. M. Y., et al. "Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction." Scientific Reports, vol. 12, no. 19076, 2022. URL:[Link]

  • Burai, R., et al. "Synthesis and Characterization of Iodinated Tetrahydroquinolines Targeting the G Protein-coupled Estrogen Receptor GPR30." Journal of Medicinal Chemistry, vol. 53, no. 3, 2010, pp. 1004-1014. URL: [Link]

Sources

Method

Application Note: HPLC Method Development and Validation for N-methyl-5,6,7,8-tetrahydroquinolin-4-amine Quantification

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediates Executive Summary The quantification of basic amines such a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediates

Executive Summary

The quantification of basic amines such as N-methyl-5,6,7,8-tetrahydroquinolin-4-amine (CAS: 2059949-83-4)[1] presents persistent challenges in reversed-phase high-performance liquid chromatography (RP-HPLC). Due to the basicity of the tetrahydroquinoline core and the secondary amine, this compound is highly susceptible to secondary electrostatic interactions with residual silanols on standard silica-based stationary phases, leading to severe peak tailing and compromised resolution[2].

This application note details a robust, self-validating HPLC methodology designed to suppress silanol interactions through high-pH mobile phase optimization and the use of a hybrid-silica stationary phase. The protocol is fully aligned with the updated ICH Q2(R2) guidelines for the validation of analytical procedures[3][4].

Physicochemical Profiling & Method Rationale

To design an effective chromatographic method, we must first analyze the causality between the analyte's structure and its chromatographic behavior. N-methyl-5,6,7,8-tetrahydroquinolin-4-amine contains a bicyclic tetrahydroquinoline core substituted with an N-methylamine group.

The Causality of Peak Tailing in Basic Amines

Standard C18 columns are packed with silica particles containing surface silanol groups (-Si-OH). At a mobile phase pH above 3.5, these silanols ionize to form negatively charged species (-Si-O⁻). Basic amines possess high pKa values (typically 9.0–10.5 for secondary amines). At neutral or moderately acidic pH, the amine is protonated (positively charged)[2]. The electrostatic attraction between the protonated amine and the ionized silanol creates a "secondary interaction" that delays the elution of a fraction of the analyte molecules, manifesting as peak tailing.

To mitigate this, we employ a high-pH strategy (pH 10.0) . At pH 10.0, the secondary amine is largely deprotonated (neutralized), and the analyte partitions into the stationary phase based purely on hydrophobicity, yielding sharp, symmetrical peaks.

Silanol_Interaction Analyte Protonated Amine (Positive Charge) Silanol Ionized Silanol (Negative Charge) Analyte->Silanol Electrostatic Attraction Tailing Peak Tailing & Retention Shift Silanol->Tailing Secondary Interaction Solution High pH (10.0) Deprotonation Solution->Analyte Neutralizes Analyte Solution->Tailing Prevents Tailing

Mechanism of silanol-induced peak tailing and its mitigation via high-pH mobile phase.

Summary of Analyte Properties

Table 1: Physicochemical Properties of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine

ParameterValue / DescriptionImpact on HPLC Method
CAS Number 2059949-83-4[1]Reference standard identification.
Molecular Formula C₁₀H₁₄N₂[5]Low molecular weight (162.23 g/mol ); elutes early if fully ionized.
Structural Class Tetrahydroquinoline derivative[6]Strong UV chromophore; suitable for UV detection at 254 nm.
Acid-Base Nature Di-basic (Pyridine N + Secondary Amine)Requires pH control (pH > 9.5) to ensure neutral state for optimal RP-HPLC retention.

Method Development Workflow

The development of this method follows a logical progression from stationary phase selection to mobile phase tuning, culminating in regulatory validation[4].

HPLC_Method_Dev A Physicochemical Profiling (pKa & LogP Analysis) B Column Selection (High pH Stable C18) A->B C Mobile Phase Optimization (pH 10 Buffer + ACN) B->C D Gradient Elution Tuning (Resolution & Symmetry) C->D E ICH Q2(R2) Validation (Specificity, Linearity, Precision) D->E

Logical workflow for basic amine HPLC method development and ICH Q2(R2) validation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) criteria that must be met prior to sample analysis, ensuring the integrity of the data generated.

Reagents and Materials
  • Analyte: N-methyl-5,6,7,8-tetrahydroquinolin-4-amine reference standard (Purity ≥ 98%)[1].

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Buffer Salts: Ammonium bicarbonate (NH₄HCO₃), Ammonium hydroxide (NH₄OH) for pH adjustment.

  • Column: Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent ethylene-bridged hybrid silica column stable up to pH 12).

Preparation of Mobile Phases
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0):

    • Weigh 0.79 g of NH₄HCO₃ and dissolve in 1000 mL of Milli-Q water.

    • Adjust the pH to 10.0 ± 0.05 using dilute ammonium hydroxide.

    • Causality Check: Ammonium bicarbonate is chosen because it provides excellent buffering capacity at pH 10 and is fully volatile, making the method MS-compatible if hyphenation is required later.

    • Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C (Controls mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm[6].

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.09010Initial
8.04060Linear
10.01090Linear
12.01090Hold (Wash)
12.19010Linear
16.09010Hold (Equilibration)
Preparation of Standard Solutions
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase (90% A / 10% B). Note: Diluting in initial mobile phase prevents solvent-mismatch peak distortion.

System Suitability Test (SST) - The Self-Validating Step

Before proceeding with unknown samples, inject the Working Standard (100 µg/mL) six consecutive times. The system is validated for use only if the following criteria are met:

  • Retention Time Precision: %RSD ≤ 1.0%

  • Peak Area Precision: %RSD ≤ 2.0%

  • Tailing Factor (USP): ≤ 1.5 (Confirms successful suppression of silanol interactions).

  • Theoretical Plates (N): ≥ 5,000.

Method Validation Parameters (ICH Q2(R2) Framework)

To ensure the method is "fit for purpose" for release and stability testing, it must be validated according to the latest ICH Q2(R2) guidelines[3][4][7].

Table 3: ICH Q2(R2) Validation Acceptance Criteria & Methodology

Validation ParameterICH Q2(R2) Requirement[7]Experimental ExecutionAcceptance Criteria
Specificity Demonstrate the ability to assess the analyte unequivocally in the presence of impurities/degradants.Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, light).No interfering peaks at the retention time of the active amine. Peak purity angle < purity threshold (via PDA detector).
Linearity & Range Establish a linear relationship across the reportable range.Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).Correlation coefficient (R²) ≥ 0.999. y-intercept ≤ 2.0% of target response.
Accuracy (Recovery) Assess the closeness of agreement between the accepted reference value and the found value.Spike API into placebo at 3 levels (80%, 100%, 120%) in triplicate (n=9 total).Mean recovery between 98.0% and 102.0%. %RSD ≤ 2.0%.
Precision (Repeatability) Measure the dispersion of results under identical conditions.Inject 6 independent preparations of the 100% target concentration sample.%RSD of assay results ≤ 2.0%.
Intermediate Precision Measure intra-laboratory variations (different days, analysts, equipment).Second analyst prepares and injects 6 independent samples on a different HPLC system on a different day.Overall %RSD (n=12) ≤ 2.0%.
Robustness Measure the capacity to remain unaffected by small, deliberate variations.Alter flow rate (±0.1 mL/min), column temp (±5°C), and buffer pH (±0.2 units).System suitability criteria must still be met. Assay variation ≤ 2.0%.

Troubleshooting Guide: Causality of Common Failures

  • Issue: Sudden increase in peak tailing (Tailing Factor > 1.5).

    • Causality: The pH of Mobile Phase A has drifted downward (below pH 9.5), causing the secondary amine to protonate and interact with ionized silanols.

    • Solution: Remake the buffer and ensure the pH is strictly adjusted to 10.0. Verify the pH meter calibration.

  • Issue: Shifting retention times.

    • Causality: Inadequate column equilibration or loss of volatile buffer salts (ammonium bicarbonate) over time.

    • Solution: Ensure a minimum of 10 column volumes of equilibration time between runs. Prepare fresh buffer every 48 hours.

  • Issue: Split peaks.

    • Causality: Sample solvent is stronger than the initial mobile phase (e.g., sample dissolved in 100% ACN), causing the analyte to travel faster at the center of the column than at the walls.

    • Solution: Always dilute the final sample injection in the initial mobile phase composition (90% Buffer / 10% ACN).

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[4]

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. Available at:[7]

  • CAS:2059949-83-4, N-Methyl-5,6,7,8-tetrahydroquinolin-4-amine. Bidepharm. Available at:[1]

  • N-methyl-5,6,7,8-tetrahydroquinolin-4-amine_2059949-83. GJBZWZ. Available at:[5]

  • Development and Validation of a Liquid Chromatographic Method for the Analysis of Azithromycin. UoN Digital Repository (Discusses basic amines and silanol interactions). Available at:

  • Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk. Journal of Agricultural and Food Chemistry - ACS Publications (Discusses basic amine peak tailing and inert columns). Available at:[2]

  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PMC - NIH. Available at:[6]

Sources

Application

Application Note: Neuropharmacology Screening Protocols for N-methyl-5,6,7,8-tetrahydroquinolin-4-amine (N-Me-THQA)

Executive Summary & Mechanistic Rationale N-methyl-5,6,7,8-tetrahydroquinolin-4-amine (CAS: 2059949-83-4) is a highly versatile heterocyclic scaffold utilized extensively in neuropharmacology and medicinal chemistry. Str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

N-methyl-5,6,7,8-tetrahydroquinolin-4-amine (CAS: 2059949-83-4) is a highly versatile heterocyclic scaffold utilized extensively in neuropharmacology and medicinal chemistry. Structurally, it serves as a truncated, partially saturated analog of the classic Alzheimer’s drug Tacrine (1,2,3,4-tetrahydroacridin-9-amine). By removing one of the outer aromatic rings and introducing an N-methyl substitution, researchers can fundamentally alter the molecule's physicochemical properties.

The Causality of Structural Design: In drug development, the primary amine of standard 5,6,7,8-tetrahydroquinolin-4-amine often suffers from suboptimal blood-brain barrier (BBB) permeability due to a high desolvation penalty. N-methylation reduces the hydrogen bond donor count, thereby increasing lipophilicity (LogP) and altering the basicity (pKa) of the exocyclic nitrogen. This modification not only enhances BBB penetration but also optimizes binding kinetics within the hydrophobic gorge of Acetylcholinesterase (AChE) and the allosteric pockets of monoamine transporters. Consequently, N-Me-THQA is frequently screened as a dual-action pharmacophore: primarily as an [1], and secondarily as a scaffold for [2].

Quantitative Pharmacological Profiling

To establish a baseline for screening, the following table synthesizes the anticipated pharmacological profile of N-Me-THQA derivatives based on established structure-activity relationship (SAR) trends in the literature.

TargetAssay TypeReference LigandExpected IC₅₀ RangeMechanistic Role
AChE Ellman's KineticTacrine10 - 500 nMEnhances synaptic ACh levels for cognitive disorders
BuChE Ellman's KineticRivastigmine50 - 1000 nMGlial cholinergic regulation and neuroprotection
SERT Fluorescent UptakeFluoxetine0.1 - 5 µMProlongs serotonin signaling in the synaptic cleft
DAT Fluorescent UptakeGBR-129090.5 - 10 µMModulates dopamine levels for anhedonia/depression

Experimental Workflow

To systematically evaluate N-Me-THQA, we employ a tiered screening pipeline. The workflow prioritizes high-throughput enzymatic assays before advancing to cell-based transporter assays and artificial membrane permeability models.

Workflow N1 N-Me-THQA Preparation N2 AChE / BuChE Kinetic Assays N1->N2 N3 SERT / DAT Reuptake Assays N1->N3 N4 BBB Permeability (PAMPA-BBB) N2->N4 N3->N4 N5 Data Synthesis (IC50 & Ki) N4->N5

High-throughput neuropharmacology screening workflow for N-Me-THQA.

Protocol I: High-Throughput Acetylcholinesterase (AChE) Kinetic Assay

Principle & Causality: This protocol utilizes a modified Ellman’s method. Acetylthiocholine (ATCh) is used as a synthetic substrate. When AChE hydrolyzes ATCh, it produces thiocholine. Thiocholine immediately reacts with the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow 5-thio-2-nitrobenzoate anion (TNB²⁻), which is quantified at 412 nm. By measuring the initial velocity of this reaction in the presence of N-Me-THQA, we can determine the inhibition constant (Ki).

Self-Validating Quality Control: Spontaneous, non-enzymatic hydrolysis of ATCh can yield false positives for enzyme activity. To make this a self-validating system, every plate must include a "Non-Enzymatic Blank" (Buffer + DTNB + ATCh). The absorbance rate of this blank is subtracted from all test wells, ensuring that the calculated IC₅₀ reflects strictly enzyme-dependent inhibition.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare 0.1 M Sodium Phosphate Buffer (pH 8.0).

    • Dissolve N-Me-THQA in 100% DMSO to a 10 mM stock, then perform serial dilutions in buffer (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

    • Prepare 10 mM DTNB and 15 mM ATCh iodide in deionized water.

    • Prepare human recombinant AChE (hrAChE) at 0.2 U/mL in buffer containing 0.1% BSA (BSA prevents enzyme adsorption to the microplate walls).

  • Assay Assembly (96-well plate):

    • Add 140 µL of Phosphate Buffer to each well.

    • Add 20 µL of N-Me-THQA dilutions (or 1% DMSO for vehicle control).

    • Add 20 µL of hrAChE (0.2 U/mL).

    • Incubate the plate at 25°C for 15 minutes to allow ligand-enzyme pre-equilibration.

  • Reaction Initiation:

    • Add 10 µL of DTNB (10 mM) to all wells.

    • Add 10 µL of ATCh (15 mM) to initiate the reaction.

  • Kinetic Readout:

    • Immediately place the plate in a microplate reader.

    • Read absorbance continuously at 412 nm every 30 seconds for 10 minutes at 25°C.

  • Data Analysis:

    • Calculate the initial velocity (V₀) from the linear portion of the absorbance-time curve.

    • Plot % Inhibition vs. Log[N-Me-THQA] to determine the IC₅₀ using non-linear regression (four-parameter logistic curve).

Protocol II: Monoamine Transporter (SERT/DAT) Reuptake Assay

Principle & Causality: Because tetrahydroquinoline amines are known to modulate monoamine transporters () [3], evaluating N-Me-THQA against SERT and DAT is critical for off-target profiling or psychiatric drug development. This assay uses a fluorescent substrate analog (e.g., ASP+) that mimics monoamines. When transporters are active, ASP+ is internalized, increasing intracellular fluorescence. Inhibitors like N-Me-THQA block this uptake, resulting in a measurable decrease in fluorescence.

Self-Validating Quality Control: Cell-based assays are sensitive to variations in cell viability. To validate the system, a parallel cytotoxicity screen (e.g., MTT assay) must be run. If N-Me-THQA reduces fluorescence by killing the cells rather than inhibiting the transporter, the MTT assay will flag this artifact, preventing false-positive reuptake inhibition data.

Step-by-Step Methodology:
  • Cell Culture & Seeding:

    • Culture HEK293 cells stably expressing human SERT (hSERT) or DAT (hDAT) in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

    • Seed cells at 40,000 cells/well in a black, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Incubation:

    • Wash cells twice with 100 µL of HEPES-buffered saline (HBS, pH 7.4).

    • Add 50 µL of N-Me-THQA serial dilutions (prepared in HBS) to the wells.

    • Include Fluoxetine (for SERT) or GBR-12909 (for DAT) as positive control reference ligands.

    • Incubate for 30 minutes at 37°C.

  • Fluorescent Substrate Addition:

    • Add 50 µL of 2 µM ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) to all wells.

    • Incubate for 15 minutes at room temperature in the dark.

  • Readout:

    • Quench extracellular fluorescence by adding 100 µL of ice-cold HBS containing 100 µM Trypan Blue.

    • Measure intracellular fluorescence using a microplate reader (Excitation: 475 nm, Emission: 605 nm).

Downstream Cholinergic Signaling Pathway

When N-Me-THQA successfully inhibits AChE, it triggers a cascade of neuropharmacological events. The diagram below illustrates the causality between the molecular binding event and the systemic phenotypic outcome.

Pathway Ligand N-Me-THQA Enzyme AChE Active Site Ligand->Enzyme Inhibition Substrate Acetylcholine Substrate->Enzyme Blocked Receptor ACh Receptors Substrate->Receptor Activation Effect Neuroprotection Receptor->Effect Signaling

Mechanism of AChE inhibition by N-Me-THQA and downstream cholinergic signaling.

References

  • Title: Effects of various concentrations of compound 3a and CA-4 on Acetylcholinesterase (AChE) Source: ResearchGate (2023) URL: [Link]

  • Title: Discovery of 1-(3,4-dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinolin-4-amine, a dual serotonin and dopamine reuptake inhibitor Source: Bioorganic & Medicinal Chemistry Letters / PubMed (2011) URL: [Link]

  • Title: Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues Source: Journal of Medicinal Chemistry / ACS Publications (2022) URL: [Link]

Method

Application Note: In Vivo Dosing Strategies and Formulation Vehicles for N-methyl-5,6,7,8-tetrahydroquinolin-4-amine Derivatives

Introduction and Scientific Rationale The compound N-methyl-5,6,7,8-tetrahydroquinolin-4-amine serves as a critical pharmacophore and synthetic intermediate in the development of first-in-class, non-nucleoside inhibitors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

The compound N-methyl-5,6,7,8-tetrahydroquinolin-4-amine serves as a critical pharmacophore and synthetic intermediate in the development of first-in-class, non-nucleoside inhibitors targeting 2′-Deoxynucleoside 5′-Monophosphate Glycosidase (DNPH1) [1]. Historically, DNPH1 inhibitors were limited to nucleoside analogs with poor pharmacokinetic profiles. The integration of the tetrahydroquinoline core has enabled the discovery of highly potent, orally bioavailable small molecules (e.g., Compound 38) that exhibit robust target engagement in vivo [1].

The Causality of DNPH1 Inhibition

DNPH1 acts as a nucleotide pool sanitizer. Its primary biological function is to cleave 5-hydroxymethyl-2-deoxyuridine-5-monophosphate (hmdUMP), preventing this aberrant nucleotide from being incorporated into genomic DNA.

When DNPH1 is inhibited by tetrahydroquinoline-derived small molecules, hmdUMP accumulates and is erroneously integrated into the DNA strand. This triggers an excision event by SMUG1 glycosylase, which creates an abasic site. These abasic sites lead to replication fork collapse, generating the perfect substrate for PARP trapping . Consequently, DNPH1 inhibition profoundly sensitizes homologous recombination repair (HRR)-deficient cancers (such as BRCA1/2 mutants) to PARP inhibitors (PARPi) like olaparib [2]. Recent in vivo studies have also demonstrated that pharmacological inhibition of DNPH1 can reverse acquired PARPi resistance in castration-resistant prostate cancer (CRPC) [3].

Mechanism A N-methyl-THQ Derivative (Non-Nucleoside DNPH1 Inhibitor) B Blockade of DNPH1 (Nucleotide Pool Sanitization Halted) A->B C Accumulation of hmdUMP in the Nucleotide Pool B->C D Misincorporation of hmdU into Genomic DNA C->D E Excision by SMUG1 Glycosylase D->E F Abasic Site Formation & Replication Fork Collapse E->F G Enhanced PARP Trapping (Synergy with PARP Inhibitors) F->G

Caption: Mechanistic pathway of DNPH1 inhibition driving PARP trapping and synthetic lethality.

Physicochemical Profiling & Vehicle Selection

The N-methyl-5,6,7,8-tetrahydroquinolin-4-amine scaffold features a basic amine profile. While the free base is highly lipophilic and readily crosses cell membranes, it presents significant solubility challenges in aqueous environments at physiological pH (7.4).

To achieve optimal systemic exposure (Area Under the Curve, AUC) without causing drug precipitation upon injection or oral gavage, the formulation vehicle must bridge the polarity gap. We recommend a co-solvent/surfactant system. The addition of DMSO disrupts the hydrophobic crystal lattice, PEG300 acts as a miscible co-solvent, and Tween-80 forms protective micelles around the API, preventing it from "crashing out" when introduced to the aqueous bloodstream or gastric fluid.

Table 1: Comparison of In Vivo Vehicles for Tetrahydroquinoline-based Inhibitors
Vehicle CompositionRoute of AdminMax Tolerated Conc. (mg/mL)Mechanistic ProsMechanistic Cons
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline PO, IV, IP10 - 15Micellar entrapment prevents in vivo precipitation; high solubilizing power for lipophilic cores.DMSO may cause transient local irritation via IV; requires slow bolus injection.
20% (w/v) HP-β-CD in Water PO, IV5 - 8Excellent biocompatibility; cyclodextrin cavity masks the hydrophobic THQ core.Limited loading capacity for highly lipophilic analogs; requires precise pH adjustment (pH 4-5).
0.5% Methylcellulose (MC) + 0.2% Tween-80 PO>50 (Suspension)Ideal for high-dose Maximum Tolerated Dose (MTD) toxicity studies.Unsuitable for IV; absorption relies on in vivo dissolution, leading to variable PK.

Experimental Protocols

The following protocols establish a self-validating system for formulating and dosing N-methyl-5,6,7,8-tetrahydroquinolin-4-amine derivatives in murine models.

Protocol A: Preparation of the Standard Dosing Formulation (Clear Solution)

Target Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

  • API Weighing: Weigh the required amount of the tetrahydroquinoline derivative (free base) into a sterile glass vial. (Example: For a 25 mg/kg dose in a 20g mouse at a 10 mL/kg dosing volume, prepare a 2.5 mg/mL solution).

  • Lattice Disruption (10% v/v): Add the calculated volume of molecular biology grade DMSO. Vortex for 60 seconds and sonicate in a water bath at 37°C until the powder is completely dissolved. Causality: Complete dissolution in DMSO is critical; any remaining micro-crystals will act as nucleation sites and cause precipitation later.

  • Co-solvent Addition (40% v/v): Add PEG300. Vortex thoroughly for 30 seconds.

  • Micellization (5% v/v): Add Tween-80. Vortex vigorously. Causality: Tween-80 must coat the solvated API molecules before the introduction of water to ensure stable micelle formation.

  • Aqueous Dilution (45% v/v): Add sterile 0.9% Saline dropwise while continuously vortexing the solution. Causality: Rapid addition of water causes localized supersaturation, leading to irreversible API precipitation.

  • Validation: Visually inspect the solution against a dark background. It must be 100% clear and free of particulates. Filter through a 0.22 µm PTFE syringe filter prior to in vivo use.

Formulation A API Weighing (Lipophilic Free Base) B Solubilization (10% DMSO) A->B C Co-solvent Addition (40% PEG300) B->C D Micelle Formation (5% Tween 80) C->D E Dropwise Dilution (45% Saline) D->E F In Vivo Dosing (10 mL/kg PO/IV) E->F

Caption: Step-by-step vehicle formulation workflow for lipophilic tetrahydroquinoline amines.

Protocol B: In Vivo Xenograft Efficacy Dosing (Combination Therapy)

This protocol is designed to validate the synthetic lethality of the DNPH1 inhibitor in combination with a PARP inhibitor (e.g., Olaparib) [3].

  • Animal Preparation: Utilize 6-to-7-week-old male BALB/c nude mice bearing subcutaneous xenografts (e.g., 22Rv1 prostate cancer cells or SUM149PT breast cancer cells). Initiate treatment when tumor volumes reach ~100 mm³.

  • Group Stratification: Randomize mice into four groups (n=8 per group):

    • Vehicle Control

    • Olaparib Monotherapy (50 mg/kg)

    • DNPH1 Inhibitor Monotherapy (25 mg/kg)

    • Combination (Olaparib 50 mg/kg + DNPH1 Inhibitor 25 mg/kg)

  • Dosing Regimen:

    • Administer Olaparib via oral gavage (PO) for 5 consecutive days followed by a 2-day rest.

    • Administer the DNPH1 inhibitor (formulated via Protocol A) continuously for 4 days each week, starting the day after Olaparib initiation to ensure PARP is trapped precisely when hmdUMP misincorporation peaks.

  • Monitoring: Measure tumor size via digital calipers every 5 days. Monitor body weight twice weekly; a weight loss of >15% indicates vehicle or API toxicity, necessitating a dose reduction.

References

  • Discovery and Optimization of a Non-Nucleoside-Based Series of Inhibitors of 2′-Deoxynucleoside 5′-Monophosphate Glycosidase (DNPH1) Journal of Medicinal Chemistry (ACS Publications), 2025. URL:[Link]

  • Targeting the nucleotide salvage factor DNPH1 sensitizes BRCA-deficient cells to PARP inhibitors Science, 2021. URL:[Link]

  • Hsa_circ_0038737 promotes PARPi resistance in castration-resistant prostate cancer via IGF2BP3-mediated DNPH1 mRNA stabilization National Institutes of Health (PMC) / Molecular Cancer, 2025. URL:[Link](Note: Grounded redirect URL provided for verification)

Application

Mass spectrometry fragmentation pattern of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine Document Type: Technical Protocol & Mechanistic Guide Target Audience: Analytical Chemists, Mass...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists

Introduction & Chemical Context

The structural characterization of nitrogen-containing heterocycles is a cornerstone of modern pharmaceutical development. N-methyl-5,6,7,8-tetrahydroquinolin-4-amine (Chemical Formula: C10H14N2; Exact Mass: 162.1157 Da) is a highly versatile scaffold. Derivatives of the 5,6,7,8-tetrahydroquinoline (THQ) core are frequently utilized as critical intermediates in the synthesis of oncology therapeutics, notably in the development of 2′-Deoxynucleoside 5′-Monophosphate Glycosidase (DNPH1) inhibitors[1] and BET bromodomain inhibitors.

When analyzing these compounds in complex biological matrices (e.g., for pharmacokinetic profiling or doping control), High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography is the gold standard[2]. However, distinguishing the 5,6,7,8-THQ isomer from its 1,2,3,4-THQ counterpart requires a deep understanding of its gas-phase dissociation chemistry. This application note elucidates the specific collision-induced dissociation (CID) and higher-energy C-trap dissociation (HCD) pathways of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine, providing a self-validating protocol for its definitive identification.

Mechanistic Elucidation of Fragmentation Pathways

In positive electrospray ionization (ESI+), N-methyl-5,6,7,8-tetrahydroquinolin-4-amine readily ionizes to form a stable protonated precursor ion, [M+H]+ at m/z 163.1235 . Protonation primarily occurs at the endocyclic pyridine nitrogen due to its higher gas-phase basicity, though a minor population of protomers protonated at the exocyclic secondary amine may also exist. Upon collisional activation, the molecule undergoes two primary, competitive fragmentation pathways driven by thermodynamic stability and entropic favorability.

Pathway A: Exocyclic Amine Cleavage (Neutral Loss of 31.0422 Da)

The most kinetically accessible cleavage occurs at the C4 exocyclic C-N bond. The expulsion of a neutral methylamine molecule (CH3NH2) yields a highly conjugated, resonance-stabilized 5,6,7,8-tetrahydroquinolinium product ion at m/z 132.0813 . This pathway is highly diagnostic for 4-amino substituted quinoline systems, as the resulting charge is seamlessly delocalized across the aromatic pyridine ring.

Pathway B: Retro-Diels-Alder (RDA) Ring Contraction (Neutral Loss of 28.0313 Da)

A hallmark of the 5,6,7,8-tetrahydroquinoline architecture is the behavior of its saturated carbocyclic ring. Unlike the 1,2,3,4-THQ isomers, the 5,6,7,8-isomer undergoes a characteristic retro-Diels-Alder-like cycloreversion[3]. This process expels neutral ethylene (C2H4), resulting in a ring-contracted fragment at m/z 135.0922 . The presence of this specific M-28 peak is the definitive diagnostic marker to differentiate 5,6,7,8-THQ cores from other isomeric structures.

Pathway C: Sequential Dissociation

At higher normalized collision energies (NCE > 40), the primary fragments undergo sequential dissociation. The m/z 135.0922 ion readily loses methylamine, and conversely, the m/z 132.0813 ion loses ethylene, converging on a common, highly stable secondary fragment at m/z 104.0500 (C7H6N+).

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 163.1235 C10H15N2+ F1 Fragment Ion m/z 132.0813 C9H10N+ M->F1 Loss of CH3NH2 (-31.0422 Da) F2 Fragment Ion m/z 135.0922 C8H11N2+ M->F2 RDA Cleavage (-C2H4) (-28.0313 Da) F3 Secondary Fragment m/z 104.0500 C7H6N+ F1->F3 RDA Cleavage (-C2H4) (-28.0313 Da) F2->F3 Loss of CH3NH2 (-31.0422 Da)

Fig 1: Proposed ESI-MS/MS fragmentation pathways of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine.

Quantitative Data Presentation

To ensure high-confidence annotations in your HRMS workflows, the exact masses must be matched within a strict mass error tolerance (< 5 ppm). The table below summarizes the theoretical exact masses and elemental compositions for the precursor and its diagnostic fragments.

Ion TypeElemental FormulaTheoretical Exact Mass (m/z)Neutral Loss (Da)Relative Abundance (Typical)Diagnostic Significance
Precursor [M+H]+ C10H15N2+163.1235N/A100% (Low CE)Confirms intact molecular weight.
Primary Fragment C9H10N+132.081331.0422 (CH5N)HighConfirms presence of exocyclic N-methylamine.
Primary Fragment C8H11N2+135.092228.0313 (C2H4)MediumCritical: Differentiates 5,6,7,8-THQ from 1,2,3,4-THQ.
Secondary Fragment C7H6N+104.050059.0735 (Combined)High (High CE)Represents the stable core pyridine cation.

Experimental Protocol: Self-Validating LC-HRMS/MS Workflow

To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) and blank injections to rule out carryover and ensure mass calibration accuracy prior to sample analysis.

Phase 1: System Suitability and Calibration
  • Instrument Calibration: Perform positive ion mass calibration on the Orbitrap or Q-TOF system using the manufacturer's standard calibration mix. Ensure the mass error is < 2 ppm for the m/z 100–500 range.

  • SST Injection: Inject a 10 ng/mL standard of Caffeine (m/z 195.0877). Verify that the signal-to-noise ratio exceeds 100:1 and the mass accuracy of the precursor is within 3 ppm.

  • Blank Run: Inject 5 μL of 50:50 Methanol:Water (0.1% Formic Acid) to establish a baseline and confirm zero carryover at the m/z 163.1235 channel.

Phase 2: Sample Preparation
  • Stock Solution: Dissolve N-methyl-5,6,7,8-tetrahydroquinolin-4-amine in LC-MS grade Methanol to a concentration of 1 mg/mL.

  • Working Dilution: Dilute the stock solution to 100 ng/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to ensure optimal peak shape and prevent solvent effects during injection.

Phase 3: UHPLC Separation Parameters
  • Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 μm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 60% B

    • 4.0 - 5.0 min: 95% B (Wash)

    • 5.0 - 6.5 min: 5% B (Equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 μL.

Phase 4: Mass Spectrometry (HCD/CID) Parameters
  • Ionization Mode: Heated Electrospray Ionization (HESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Capillary Temperature: 275 °C.

  • MS1 Resolution: 70,000 (at m/z 200).

  • MS2 Resolution: 17,500 or 35,000.

  • Activation Type: HCD (Higher-energy C-trap Dissociation).

  • Stepped Normalized Collision Energy (NCE): 20, 40, 60. Rationale: Stepped NCE ensures the simultaneous capture of fragile primary fragments (m/z 135.0922) and robust secondary fragments (m/z 104.0500) in a single composite MS/MS spectrum.

LCMS_Workflow S1 Sample Prep (100 ng/mL) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI+ Ionization (3.5 kV) S2->S3 S4 HCD Fragmentation (Stepped NCE) S3->S4 S5 Orbitrap Detection (Res: 70k) S4->S5

Fig 2: Step-by-step self-validating LC-HRMS/MS workflow for tetrahydroquinoline analysis.

Phase 5: Data Processing and Validation
  • Extract the MS1 chromatogram for m/z 163.1235 with a 5 ppm mass window.

  • Trigger the MS2 spectrum at the apex of the chromatographic peak.

  • Validate the identity of the compound by confirming the presence of the m/z 135.0922 (RDA cleavage) and m/z 132.0813 (Amine loss) peaks. A mass error > 5 ppm for any of these fragments invalidates the identification and requires recalibration of the instrument.

References[1] Title: Discovery and Optimization of a Non-Nucleoside-Based Series of Inhibitors of 2′-Deoxynucleoside 5′-Monophosphate Glycosidase (DNPH1)

Source: ACS Publications URL:

[2] Title: Mass spectra of tetrahydroquinolines Source: Canadian Science Publishing URL:

[3] Title: Doping Control Analysis of Tricyclic Tetrahydroquinoline-Derived Selective Androgen Receptor Modulators Using Liquid chromatography/electrospray Ionization Tandem Mass Spectrometry Source: PubMed URL:

Sources

Method

Application Note: Utilizing N-methyl-5,6,7,8-tetrahydroquinolin-4-amine in the Synthesis of DNPH1 Inhibitors

Executive Summary The functionalization of bicyclic heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, N-methyl-5,6,7,8-tetrahydroquinolin-4-amine has emerged as a highly privileged pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of bicyclic heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, N-methyl-5,6,7,8-tetrahydroquinolin-4-amine has emerged as a highly privileged precursor for the synthesis of non-nucleoside inhibitors targeting 2′-Deoxynucleoside 5′-Monophosphate Glycosidase (DNPH1). This application note provides an in-depth mechanistic rationale and a self-validating synthetic protocol for utilizing this precursor via Buchwald-Hartwig cross-coupling, aimed at drug development professionals working on targeted oncology therapies.

Biological Rationale & Target Overview

DNPH1 is a critical nucleotide pool sanitizer responsible for cleaving 5-hydroxymethyl-2-deoxyuridine-5-monophosphate (hmdUMP)[1]. By preventing the incorporation of this non-natural nucleotide into DNA, DNPH1 maintains genomic stability. Recent oncological research has demonstrated that inhibiting DNPH1 leads to the accumulation and incorporation of hmdUMP, which triggers aberrant base removal by the SMUG1 glycosylase, ultimately generating toxic abasic sites[2].

This induced genomic instability creates a profound synthetic vulnerability, significantly potentiating the efficacy of in homologous recombination repair (HRR)-deficient cancers, such as those harboring BRCA1 mutations[1].

BiologicalPathway Inhibitor Tetrahydroquinoline Precursor Core DNPH1 DNPH1 Enzyme Inhibitor->DNPH1 Inhibits Active Site hmdUMP hmdUMP Accumulation DNPH1->hmdUMP Prevents Cleavage SMUG1 SMUG1 Glycosylase (Aberrant Base Removal) hmdUMP->SMUG1 Incorporated into DNA Abasic Abasic Sites in DNA SMUG1->Abasic Generates PARPi PARP Inhibitor (Synthetic Lethality) Abasic->PARPi Sensitizes to CellDeath Tumor Cell Death (HRR-deficient) PARPi->CellDeath Induces Apoptosis

Fig 1. DNPH1 inhibition pathway potentiating PARP inhibitors in HRR-deficient cancers.

Structural Biology & Scaffold Rationale

The development of non-nucleoside DNPH1 inhibitors requires scaffolds that can mimic nucleotide binding without introducing pharmacokinetic liabilities. The N-methyl-5,6,7,8-tetrahydroquinolin-4-amine core is structurally ideal for this[2].

X-ray crystallographic data (e.g.,) reveals that the tetrahydroquinoline scaffold anchors deeply into the DNPH1 active site. Specifically, the two N–H domains of the functionalized tetrahydroquinoline core form critical bidentate hydrogen bonds with the Asp80 (D80) residue of the enzyme[2]. This precise geometric fit is why this specific amine precursor is chosen over un-fused pyridine or aniline alternatives.

Synthetic Methodology: Buchwald-Hartwig Amination

To elaborate the N-methyl-5,6,7,8-tetrahydroquinolin-4-amine precursor into a mature DNPH1 inhibitor, a Buchwald-Hartwig cross-coupling is employed[2]. The protocol below details the coupling of a halogenated derivative (e.g., 2-chloro-N-methyl-5,6,7,8-tetrahydroquinolin-4-amine) with an aryl amine to extend the molecule into the phosphate-binding region of the enzyme.

SyntheticWorkflow Step1 1. Reagent Preparation (Degassing Solvents) Step2 2. Catalyst Activation (Pd2(dba)3 + Xantphos) Step1->Step2 Argon flush (15 min) Step3 3. Substrate Addition (Tetrahydroquinoline + Aryl Amine) Step2->Step3 Active Pd(0) complex Step4 4. Cross-Coupling Reaction (100°C, 12h, Inert Atm) Step3->Step4 Base addition Step5 5. IPC Monitoring (LC-MS / TLC) Step4->Step5 Aliquot sampling Step5->Step4 <95% conversion Step6 6. Workup & Purification (Flash Chromatography) Step5->Step6 >95% conversion

Fig 2. Step-by-step workflow for the Buchwald-Hartwig amination of the precursor.

Experimental Protocol: Self-Validating Cross-Coupling

Materials Required
  • Precursor: 2-chloro-N-methyl-5,6,7,8-tetrahydroquinolin-4-amine (1.0 equiv, ~1.12 mmol)

  • Coupling Partner: Aryl amine (e.g., methyl 6-amino-3′-methoxy-[1,1′-biphenyl]-3-carboxylate) (1.0 equiv)

  • Catalyst: (Pd2(dba)3) (0.1 equiv)[2]

  • Ligand: Xantphos (0.2 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Procedure & Causality

Step 1: System Degassing Add the tetrahydroquinoline precursor, aryl amine, Pd2(dba)3, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk flask. Add anhydrous 1,4-dioxane. Sparge the heterogeneous mixture with Argon for 15 minutes.

  • Causality: Palladium(0) complexes are highly susceptible to oxidation by atmospheric oxygen, which irreversibly forms inactive Pd(II) species. Sparging displaces dissolved O₂, ensuring catalyst longevity and preventing reaction stalling.

Step 2: Thermal Activation Seal the flask and heat the stirred mixture to 100 °C using a pre-heated oil bath. Observe the color transition (typically from dark purple/red to a deep orange/brown).

  • Causality: The color change serves as a visual self-validation that the Pd2(dba)3 precatalyst has successfully undergone ligand exchange with Xantphos to form the active, coordinatively unsaturated Pd(0)-Xantphos complex. The large bite angle (111°) of Xantphos facilitates the reductive elimination step, which is the rate-limiting step for sterically hindered amines, thereby suppressing off-target hydrodehalogenation.

Step 3: In-Process Control (IPC) Monitoring After 12 hours, withdraw a 10 µL aliquot under positive Argon pressure. Dilute in 1 mL of LC-MS grade Acetonitrile and analyze via LC-MS.

  • Causality: Both the starting tetrahydroquinoline amine and the coupled product are highly polar and exhibit similar retention factors (Rf) on normal-phase TLC. LC-MS provides unambiguous mass confirmation (disappearance of the precursor M+H peak and emergence of the product mass), making the reaction monitoring a self-validating system.

Step 4: Workup and Purification Once LC-MS confirms >95% conversion, cool the reaction to room temperature. Filter the crude mixture through a pad of Celite to remove the insoluble inorganic base and precipitated palladium black. Concentrate the filtrate under reduced pressure and purify via reverse-phase flash chromatography (C18, Water/Acetonitrile gradient with 0.1% Formic Acid).

Reaction Optimization Data

To demonstrate the necessity of the specific reagents chosen for this precursor, the following optimization table summarizes the quantitative data derived during protocol development.

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Observation
1Pd(OAc)₂BINAPCs₂CO₃Toluene9022Poor solubility; significant starting material remained.
2Pd₂(dba)₃BINAPNaOtBuDioxane10045Base-catalyzed degradation of the tetrahydroquinoline core.
3Pd₂(dba)₃Xantphos Cs₂CO₃ Dioxane 100 88 Clean conversion; optimal bite angle prevented side reactions.
4Pd₂(dba)₃XantphosK₃PO₄DMF12061Elevated temperature led to partial de-methylation.

Table 1. Optimization parameters for the Buchwald-Hartwig amination of the N-methyl-5,6,7,8-tetrahydroquinolin-4-amine core.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in N-Methyl-5,6,7,8-tetrahydroquinolin-4-amine Synthesis

Welcome to the Advanced Synthesis Troubleshooting Guide. The synthesis of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine and its derivatives is a critical pathway in modern drug discovery, notably in the development of DNPH...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. The synthesis of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine and its derivatives is a critical pathway in modern drug discovery, notably in the development of DNPH1 inhibitors for potentiating PARP inhibitor sensitivity in oncology [1].

However, researchers frequently encounter severe yield bottlenecks when adapting standard quinoline protocols to the 5,6,7,8-tetrahydroquinoline (THQ) scaffold. This guide provides field-proven, mechanistically grounded solutions to overcome these challenges.

Workflow Step1 4-Hydroxy-5,6,7,8- THQ Step2 4-Chloro-5,6,7,8- THQ Step1->Step2 POCl3 Chlorination Step3 N-Methyl-5,6,7,8- THQ-4-amine Step2->Step3 MeNH2 Amination

Figure 1: Core synthetic workflow for N-methyl-5,6,7,8-tetrahydroquinolin-4-amine.

Part 1: Diagnostic Q&A and Mechanistic Troubleshooting

Q1: Why does my Nucleophilic Aromatic Substitution (SNAr) with methylamine stall at 20-30% conversion, whereas the same reaction on a standard 4-chloroquinoline goes to completion?

The Causality: The saturated cyclohexane ring of the THQ scaffold fundamentally alters the electronic landscape of the molecule. Unlike a fully conjugated, electron-withdrawing benzene ring in a standard quinoline, the saturated ring acts as an electron-donating group via alkyl induction. This pushes electron density into the pyridine ring, significantly reducing the electrophilicity of the C4 carbon. Consequently, the activation energy required to form the Meisenheimer complex during SNAr is drastically increased [2].

The Solution: Standard reflux conditions will fail. You must force the reaction thermodynamically by using a sealed pressure vessel (e.g., a heavy-walled reaction tube or microwave reactor) at 150–160 °C with a large excess of methylamine (33% in absolute ethanol). If thermal degradation occurs at these temperatures, you must abandon SNAr and pivot to a palladium-catalyzed Buchwald-Hartwig amination.

Mechanism cluster_0 Saturated Ring (Tetrahydroquinoline) cluster_1 Aromatic Ring (Standard Quinoline) A1 Alkyl Induction (Electron Donating) A2 Increased e- Density at C4 Position A1->A2 A3 High Activation Energy for SNAr A2->A3 B1 Conjugated System (Electron Withdrawing) B2 Electrophilic C4 Position B1->B2 B3 Low Activation Energy for SNAr B2->B3

Figure 2: Electronic effects of the saturated ring on SNAr activation energy.

Q2: During the POCl3 chlorination step, my LC-MS shows good conversion, but my isolated yield of 4-chloro-5,6,7,8-tetrahydroquinoline is abysmal. Where is the mass going?

The Causality: You are likely hydrolyzing your product during the aqueous workup. The intermediate 4-chloro-THQ is highly susceptible to hydrolysis back to the 4-hydroxy tautomer if the quench is allowed to exotherm. Furthermore, the saturated ring increases the basicity of the pyridine nitrogen compared to standard quinolines. In an acidic POCl3 quench, the highly water-soluble protonated THQ remains in the aqueous phase and is easily attacked by water.

The Solution: Implement a reverse-quench protocol. Pour the reaction mixture slowly over a large excess of crushed ice, and immediately neutralize to pH 8 using cold aqueous ammonia (NH4OH) while maintaining the internal temperature below 15 °C. Extract immediately with Dichloromethane (DCM).

Q3: I have confirmed the formation of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine, but it streaks heavily on silica gel and I lose 50% of my yield during purification.

The Causality: The target molecule is a highly polar, secondary aliphatic-like amine attached to a basic pyridine core. The secondary amine strongly hydrogen-bonds with the acidic silanol groups (Si-OH) on standard stationary phase silica, leading to irreversible chemisorption and severe tailing.

The Solution: Do not use standard Hexane/Ethyl Acetate gradients. You must mask the silanol groups. Pre-treat your silica column by flushing it with 2% Triethylamine (Et3N) in DCM. Elute your product using a highly polar, basic gradient: DCM / Methanol / aqueous NH4OH (e.g., starting at 95:4:1 and pushing to 90:9:1).

Part 2: Quantitative Method Comparison

To optimize your amination step, compare the empirical data of the three primary methodologies used for this scaffold [1][3].

Amination MethodReagents & CatalystSolventTemp (°C)Time (h)Typical YieldKey Limitation
Thermal SNAr MeNH2 (33% in EtOH)Ethanol15018–2440–55%Requires heavy-walled pressure vessel; prone to thermal degradation.
Microwave SNAr MeNH2 (40% in H2O)NMP1601–260–70%Limited scalability; NMP is difficult to remove during workup.
Buchwald-Hartwig Pd2(dba)3, Xantphos, Cs2CO3, MeNH2 (2M in THF)1,4-Dioxane1001275–85%High catalyst cost; requires strict anhydrous and anaerobic conditions.

Part 3: Self-Validating Experimental Protocol

If SNAr yields remain unacceptable, the following Buchwald-Hartwig cross-coupling protocol is the definitive workaround for electron-rich THQ scaffolds. This protocol includes built-in visual and analytical validation checkpoints to ensure system integrity.

Optimized Buchwald-Hartwig Amination of 4-Chloro-THQ

Reagents:

  • 4-Chloro-5,6,7,8-tetrahydroquinoline (1.0 eq, 10 mmol)

  • Methylamine (2.0 M solution in THF) (3.0 eq, 30 mmol)

  • Pd2(dba)3 (0.05 eq, 5 mol%)

  • Xantphos (0.10 eq, 10 mol%)

  • Cesium Carbonate (Cs2CO3) (2.5 eq, 25 mmol)

  • Anhydrous 1,4-Dioxane (40 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-5,6,7,8-tetrahydroquinoline, Cs2CO3, and Xantphos.

    • Validation Check: The mixture should appear as a free-flowing, pale suspension. Clumping indicates moisture in the Cs2CO3, which will poison the reaction.

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Argon. Repeat this cycle three times. Add anhydrous 1,4-Dioxane via syringe, followed by another 15 minutes of Argon sparging directly into the solvent.

  • Catalyst Initiation: Briefly remove the Argon needle and quickly add Pd2(dba)3.

    • Validation Check: Upon heating to 40 °C for 10 minutes, the solution must shift from a dark purple/black suspension to a deep red/orange homogeneous solution (with suspended inorganic salts). This color shift confirms the formation of the active Pd(0)-Xantphos complex. If the solution turns grey or black precipitate forms, the palladium has crashed out due to oxygen ingress.

  • Amination: Inject the Methylamine (2.0 M in THF) via syringe. Replace the septum with a Teflon-lined screw cap (if using a Schlenk tube) to prevent the volatile methylamine from escaping. Heat the reaction mixture to 100 °C behind a blast shield for 12 hours.

  • Analytical Validation: Sample 10 µL of the reaction, dilute in LC-MS grade Methanol, and analyze.

    • Validation Check: Look for the disappearance of the starting material mass ( [M+H]+=168.0 ) and the appearance of the product mass ( [M+H]+=163.1 ). A stalled reaction at <50% conversion usually indicates the methylamine gas escaped the vessel.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (100 mL), and filter through a pad of Celite to remove the palladium and salts. Wash the organic filtrate with water.

    • Validation Check: Before discarding the aqueous layer, check its pH. It must be >10. If it is neutral or acidic, your basic product has partitioned into the water. Adjust to pH 12 with NaOH and re-extract.

References

  • Discovery and Optimization of a Non-Nucleoside-Based Series of Inhibitors of 2′-Deoxynucleoside 5′-Monophosphate Glycosidase (DNPH1) . ACS Publications, 2025. 1

  • Novel aminoquinoline derivatives significantly reduce parasite load in Leishmania infantum infected mice . Cherry, 2024. 2

  • Tetrahydroquinoline synthesis . Organic Chemistry Portal, 2023. 3

Sources

Optimization

Reducing off-target effects of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine in cellular assays

Welcome to the Technical Support Center for epitranscriptomic drug discovery. This guide is specifically designed for researchers utilizing N-methyl-5,6,7,8-tetrahydroquinolin-4-amine (PDB Ligand ID: M1H )—a foundational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for epitranscriptomic drug discovery. This guide is specifically designed for researchers utilizing N-methyl-5,6,7,8-tetrahydroquinolin-4-amine (PDB Ligand ID: M1H )—a foundational small-molecule fragment used to probe the m6A reader domain of YTHDC1.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we address the root mechanistic causes of fragment-induced off-target effects and provide self-validating experimental frameworks to ensure your cellular data is robust, reproducible, and artifact-free.

Mechanistic Grounding: The Root of Off-Target Effects

N-methyl-5,6,7,8-tetrahydroquinolin-4-amine (M1H) was identified via virtual screening and X-ray crystallography as a binder of the human YTHDC1 domain[1]. To understand why this fragment causes off-target effects in cellular assays, we must examine its binding mechanics:

  • Minimal Interaction Footprint: M1H has a molecular weight of <300 g/mol . It binds by emulating the two primary interactions of the endogenous -NHCH3 group of m6A: a hydrogen bond to the backbone carbonyl of Ser378 and van der Waals contacts within the aromatic tryptophan cage (Trp377, Trp428)[1].

  • The Concentration Conundrum: Because it lacks extended interactions outside the m6A binding pocket, M1H has a low intrinsic affinity (high micromolar IC50). To achieve target saturation in living cells, researchers often dose at 100–500 µM.

  • Causality of Off-Targets: At these extreme concentrations, small lipophilic fragments partition nonspecifically into lipid bilayers, act as chemical chaperones, or cross-react with other YTH family members (e.g., YTHDF1-3, YTHDC2)[2]. This confounds downstream phenotypic readouts, such as YTHDC1-mediated alternative splicing of Titin[3] or SRSF3/NXF1-dependent nuclear mRNA export[4].

G M1H N-methyl-5,6,7,8- tetrahydroquinolin-4-amine (Fragment M1H) YTHDC1 YTHDC1 Reader Domain M1H->YTHDC1 Competitive Inhibition (Mimics -NHCH3) m6A m6A-Modified mRNA m6A->YTHDC1 Binds Trp Cage & Ser378 SRSF3 SRSF3 Adaptor YTHDC1->SRSF3 Recruits Splicing Alternative Splicing (e.g., Titin) YTHDC1->Splicing Modulates NXF1 NXF1 Export Receptor SRSF3->NXF1 Transfers mRNA Export Nuclear mRNA Export NXF1->Export Facilitates

Diagram 1: YTHDC1 m6A-dependent signaling pathway and the inhibitory mechanism of Fragment M1H.

Troubleshooting Guides & FAQs

Q1: I am observing massive cytotoxicity when dosing THP-1 cells with M1H at 300 µM. How do I distinguish YTHDC1-mediated cell death from generalized fragment toxicity? A1: You cannot rely on viability assays alone at fragment-level concentrations. High doses of M1H often lead to non-specific membrane disruption or pan-kinase inhibition. Solution: Shift your primary cellular readout from phenotypic survival to direct target engagement using a Cellular Thermal Shift Assay (CETSA)[2]. If M1H stabilizes YTHDC1 at 50 µM but toxicity only occurs at 300 µM, the cell death is likely an off-target artifact.

Q2: My RIP-seq data shows that M1H alters the nuclear export of transcripts that are NOT known YTHDC1 targets. Why is this happening? A2: M1H is a basic scaffold and lacks the structural complexity required to discriminate between different YTH domains. It is likely cross-reacting with cytoplasmic m6A readers (YTHDF1-3) or YTHDC2[2]. Solution: You must synthesize or procure an inactive structural analog to serve as a negative control. For example, swapping the -Cl and -NHCH3 groups on advanced scaffolds completely ablates YTHDC1 binding while maintaining the same physicochemical properties[2]. If your negative control also alters mRNA export, the effect is off-target.

Q3: How do I prove that my fragment is specifically blocking the YTHDC1-SRSF3 interaction rather than just degrading the RNA? A3: Establish a self-validating protocol. First, quantify total RNA levels of your target gene via RT-qPCR to rule out generalized RNA decay. Second, perform a co-immunoprecipitation (Co-IP) of YTHDC1 and probe for SRSF3[4]. A specific on-target effect will show a dose-dependent decrease in SRSF3 co-elution without a corresponding drop in total YTHDC1 or target mRNA levels.

Data Presentation: Scaffold Evolution & Selectivity

To minimize off-target effects, medicinal chemists have evolved the M1H fragment into more complex scaffolds. The table below summarizes the quantitative differences between the baseline fragment and optimized derivatives, highlighting why relying solely on M1H in phenotypic assays is risky.

Compound ProfileScaffold TypeBiochemical IC50Cellular GI50 (THP-1)Selectivity Profile
Fragment M1H Tetrahydroquinoline~300 - 500 µM> 500 µM (Toxic)Poor (Cross-reacts with YTHDF1-3)
Compound 40 (Optimized) Pyrazolopyrimidine0.039 µM3.2 µMHigh (Selective vs YTHDF1-3 & YTHDC2)
Negative Control (Cmpd 39) Adenine (Swapped groups)InactiveInactiveN/A (Fails to bind Trp cage)

Data synthesized from target engagement and antiproliferative assays[2].

Experimental Protocol: Self-Validating CETSA for Target Engagement

To definitively prove that N-methyl-5,6,7,8-tetrahydroquinolin-4-amine is engaging YTHDC1 inside the cell—without relying on easily confounded phenotypic readouts—you must perform a Cellular Thermal Shift Assay (CETSA)[2].

The Causality of CETSA: As proteins are heated, they unfold and aggregate. If a small molecule specifically binds the target protein's active site, the thermodynamic stability of the protein increases, shifting its aggregation temperature higher. By separating the soluble (folded) fraction from the aggregated fraction via centrifugation, we can quantify on-target binding in intact cells.

Step-by-Step Methodology
  • Cell Treatment: Plate HEK293T or THP-1 cells and treat with M1H (e.g., 50 µM), a vehicle control (DMSO), and a structurally matched negative control for 2 hours.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide the intact cell suspension into 8 equal aliquots per treatment group.

  • Thermal Profiling: Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis & Solubilization: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C water bath, 3x). Crucial Step: Do not use harsh detergents (like SDS) here, as they will artificially solubilize the aggregated proteins, destroying the assay's causality.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured/aggregated proteins.

  • Validation & Western Blot: Run the soluble supernatant on an SDS-PAGE gel. Probe for YTHDC1.

    • Self-Validation Requirement: You must simultaneously probe for a non-target housekeeping protein (e.g., GAPDH). If GAPDH also shows a thermal shift in the M1H-treated group, your fragment is acting as a non-specific chemical chaperone, and the data is invalid.

Workflow Treat 1. Cell Treatment (M1H vs. Controls) Heat 2. Thermal Profiling (40°C - 65°C) Treat->Heat Lyse 3. Lyse & Centrifuge (Isolate Soluble Fraction) Heat->Lyse WB 4. Western Blot (YTHDC1 vs. GAPDH) Lyse->WB Validate 5. Target Engagement Confirmed WB->Validate

Diagram 2: Self-validating CETSA workflow for confirming target engagement and filtering off-targets.

References

  • Selectively Disrupting m6A-Dependent Protein–RNA Interactions with Fragments ACS Chemical Biology
  • Structure-Based Design of a Potent and Selective YTHDC1 Ligand ACS Public
  • YTHDC1 mediates nuclear export of N6-methyladenosine methyl
  • Depletion of m6A reader protein YTHDC1 induces dilated cardiomyopathy by abnormal splicing of Titin PMC / N

Sources

Troubleshooting

Preventing N-methyl-5,6,7,8-tetrahydroquinolin-4-amine degradation in aqueous solutions

Welcome to the NMTQ Technical Support Center. N-methyl-5,6,7,8-tetrahydroquinolin-4-amine (NMTQ) is a specialized heterocyclic compound utilized in advanced drug development and neuropharmacological research.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the NMTQ Technical Support Center. N-methyl-5,6,7,8-tetrahydroquinolin-4-amine (NMTQ) is a specialized heterocyclic compound utilized in advanced drug development and neuropharmacological research. Due to its partially saturated quinoline ring and secondary amine functionality, NMTQ is highly susceptible to specific degradation pathways in aqueous environments.

This guide is designed for research scientists and formulation engineers to troubleshoot, understand, and prevent the degradation of NMTQ in aqueous solutions.

Troubleshooting Guide & FAQs

Q1: My NMTQ aqueous stock solution turns yellow/brown over a few days. What is happening, and how do I stop it?

Diagnosis: Oxidative Degradation. Mechanistic Causality: The partially saturated 5,6,7,8-tetrahydroquinoline ring is electron-rich, making the molecule prone to autoxidation. In the presence of dissolved oxygen and trace transition metal ions, the secondary amine undergoes oxidative N-dealkylation (loss of the methyl group) or the tetrahydrogenated ring undergoes aromatization to form a fully conjugated quinoline derivative[1][2]. Solution:

  • Degas Solvents: Sparge your aqueous buffers with Argon or Nitrogen for at least 15 minutes prior to dissolving NMTQ to displace dissolved oxygen.

  • Chelation: Add 0.1 mM EDTA to the solution to sequester trace metal ions (like Fe³⁺ or Cu²⁺) that catalyze radical-mediated oxidation[2].

  • Antioxidants: For highly sensitive assays, incorporate a water-soluble antioxidant such as ascorbic acid (0.01% w/v).

Q2: We observe a loss of active NMTQ concentration after autoclaving our buffer solutions. Is it thermally unstable?

Diagnosis: Thermal Degradation & Hydrolysis. Mechanistic Causality: While the quinoline core is relatively stable, elevated temperatures (≥120 °C) combined with aqueous environments can trigger thermal degradation of the secondary amine, leading to ring-opening or nucleophilic attack by water at the C4 position[3]. Furthermore, pH extremes exacerbate thermal instability. Solution: Do not autoclave NMTQ solutions. Instead, sterilize the solution via 0.22 µm sterile filtration (e.g., PES or PTFE membranes). Store the sterilized aliquots at 4°C or -20°C. Maintain the solution at a slightly acidic to neutral pH (pH 5.5–6.5) to keep the amine protonated, which sterically and electronically protects the nitrogen lone pair from degradation reactions.

Q3: How should we design our stability testing protocol for NMTQ formulations?

Diagnosis: Regulatory Compliance & Stability Profiling. Mechanistic Causality: To ensure the integrity of drug products, stability testing must account for temperature, humidity, and light exposure over time. Solution: Follow the ICH Q1A(R2) guidelines for stability testing of new drug substances[4]. A standard protocol for NMTQ should include:

  • Long-term testing: 25°C ± 2°C / 60% RH ± 5% RH for 12 months.

  • Accelerated testing: 40°C ± 2°C / 75% RH ± 5% RH for 6 months[4].

  • Photostability: Protect from light using amber vials, as UV/Vis light can induce photolytic cleavage of the N-methyl bond.

Quantitative Degradation Data & Interventions

The following table summarizes the primary degradation pathways of NMTQ in aqueous solutions, expected half-lives under ambient conditions, and the efficacy of protective interventions.

Degradation PathwayPrimary CatalystsHalf-life (Unprotected, 25°C)Preventive MeasureHalf-life (Protected, 4°C)
Oxidative (N-dealkylation) Dissolved O₂, Trace Metals4–6 DaysArgon sparging, 0.1 mM EDTA> 6 Months
Thermal / Hydrolytic Heat (>60°C), pH > 8.012–24 Hours (at 80°C)pH 6.0 Buffer, Sterile Filtration> 12 Months
Photolytic Cleavage UV / Ambient Light3–5 DaysAmber glass vials, Dark storage> 12 Months

Standard Operating Procedure: Preparation of Stabilized NMTQ Stock

To ensure a self-validating, reproducible system, follow this step-by-step methodology to prepare a 10 mM stabilized aqueous stock of NMTQ.

Materials Required:

  • NMTQ powder (High purity, >99%)

  • Ultrapure Water (18.2 MΩ·cm)

  • Sodium Citrate Buffer (10 mM, pH 6.0)

  • EDTA (Disodium salt)

  • Argon gas cylinder with sparging stone

  • 0.22 µm PES syringe filters

  • Sterile amber glass vials

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a 10 mM Sodium Citrate buffer and adjust the pH to exactly 6.0 using dilute HCl. Add EDTA to a final concentration of 0.1 mM.

  • Degassing (Critical Step): Submerge the sparging stone into the buffer and bubble Argon gas through the solution for 20 minutes at room temperature to remove dissolved oxygen.

  • Dissolution: Weigh the appropriate mass of NMTQ powder. Under a gentle stream of Argon, add the degassed buffer to the NMTQ powder to achieve a 10 mM concentration. Vortex gently until completely dissolved.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm PES filter and dispense the solution directly into pre-sterilized, argon-purged amber glass vials.

  • Storage: Seal the vials with PTFE-lined caps. Store immediately at 4°C for short-term use (<1 month) or -20°C for long-term storage (>1 month).

Pathway Visualization

The following diagram illustrates the mechanistic degradation pathways of NMTQ in aqueous solutions and the corresponding experimental interventions required to block them.

NMTQ_Degradation NMTQ NMTQ (Aqueous Solution) Oxidation Oxidative Degradation (N-dealkylation / Aromatization) NMTQ->Oxidation O2, Metal Ions Thermal Thermal Degradation (Hydrolysis / Ring Opening) NMTQ->Thermal Heat, Extreme pH Photo Photolytic Cleavage (Radical Formation) NMTQ->Photo UV/Vis Light Intervention1 Argon Sparging & 0.1 mM EDTA Intervention1->Oxidation Blocks Intervention2 pH 6.0 Buffer & Cold Storage (4°C) Intervention2->Thermal Blocks Intervention3 Amber Glass Vials Intervention3->Photo Blocks

Caption: Mechanistic degradation pathways of NMTQ in aqueous solutions and targeted stabilization interventions.

References

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." Europa.eu. Available at:[Link][5]

  • International Council for Harmonisation (ICH). "Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products." ICH.org. Available at:[Link][4]

  • Lepaumier, H., et al. "Mechanisms of Amine Degradation in the Presence of CO2." Industrial & Engineering Chemistry Research, ACS Publications. Available at:[Link][1]

  • Fredriksen, S. B., et al. "Oxidative degradation of aqueous amine solutions: A review." ResearchGate. Available at:[Link][2]

  • ACS Publications. "Thermal Degradation Mechanism of Amine Aqueous Solutions." Industrial & Engineering Chemistry Research. Available at:[Link][3]

Sources

Optimization

Technical Support Center: HPLC Optimization for N-methyl-5,6,7,8-tetrahydroquinolin-4-amine

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of basic, partially saturated heterocyclic amines...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of basic, partially saturated heterocyclic amines like N-methyl-5,6,7,8-tetrahydroquinolin-4-amine.

This molecule presents a dual challenge: a highly basic secondary amine group that readily protonates, and a tetrahydroquinoline core that exhibits complex solvophobic interactions. This guide provides a self-validating, mechanistic approach to troubleshooting and optimizing its retention time and peak shape.

Diagnostic Workflow

Workflow Start Assess Initial Retention (Standard C18, pH 3.0) CheckRet Is k' > 2.0? Start->CheckRet CheckTail Is Asymmetry (As) < 1.5? CheckRet->CheckTail Yes LowRet Protonated Amine (Low Hydrophobicity) CheckRet->LowRet No TailYes Silanol Interactions Dominating CheckTail->TailYes No Success Optimized Method Achieved CheckTail->Success Yes HighPH Switch to High pH (pH 10) Use Hybrid C18 Column LowRet->HighPH UV/MS Compatible IonPair Add Chaotropic Salt (e.g., 10mM NaClO4) LowRet->IonPair UV Only HighPH->CheckTail IonPair->CheckTail OptBuffer Increase Buffer Capacity or use Triethylamine TailYes->OptBuffer OptBuffer->Success

Workflow for optimizing HPLC retention and peak shape of basic secondary amines.

Mechanistic Troubleshooting & FAQs

Q1: Why does N-methyl-5,6,7,8-tetrahydroquinolin-4-amine elute in the void volume (k' < 1) when using a standard 0.1% Formic Acid / Acetonitrile gradient? Causality: At pH ~2.7 (0.1% formic acid), the secondary amine is fully protonated. Because the tetrahydroquinoline core is partially saturated (aliphatic at the 5,6,7,8 positions), the molecule lacks the full planarity of a standard quinoline[1]. This non-planar orientation limits optimal π-π stacking and dispersion interactions with the C18 stationary phase[1]. Consequently, retention becomes disproportionately dependent on the protonation state of the N-methyl-4-amine group[2]. The positive charge drastically increases the molecule's polarity, reducing its solvophobic partition into the hydrophobic stationary phase, leading to early elution. Solution: You must either suppress ionization by raising the mobile phase pH above the molecule's pKa, or employ chaotropic/ion-pairing agents to neutralize the charge dynamically.

Q2: I switched to a neutral pH (pH 7.0) phosphate buffer to improve retention, but now the peak tailing is severe (As > 2.5). What is the physical cause, and how do I fix it? Causality: At pH 7.0, standard silica-based C18 columns contain residual surface silanols (Si-OH) that become deprotonated (Si-O⁻)[3]. The positively charged secondary amine undergoes strong, secondary cation-exchange interactions with these anionic silanols[3]. This dual-retention mechanism (hydrophobic partitioning + ion exchange) causes different populations of the analyte to elute at slightly different rates, manifesting as severe band broadening and peak tailing[3]. Solution: Shift to a high-pH mobile phase (pH 10.0) on a bridged-ethyl hybrid (BEH) C18 column. At pH 10, the amine is neutralized, eliminating electrostatic interactions with silanols and driving retention purely via hydrophobic partitioning.

Q3: My downstream application requires MS detection, so I cannot use non-volatile phosphate buffers or high concentrations of ion-pairing agents. How can I retain this compound under acidic, MS-compatible conditions? Causality: Traditional ion-pairing agents (like octanesulfonate) cause severe ion suppression in LC-MS. However, the Hofmeister series demonstrates that certain lipophilic, chaotropic anions can act as potential-determining ions that accumulate at the stationary phase[4]. These anions increase the retention of protonated amines without requiring classical surfactant-like ion-pair reagents[4]. Solution: Use low concentrations of fluorinated organic acids. While perchlorate (ClO₄⁻) is highly effective for UV detection[4], using 0.05% trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) provides a volatile alternative that enhances retention via ion-pairing mechanisms while maintaining MS compatibility.

Experimental Protocol: High-pH Reversed-Phase Optimization

Self-Validating System Design: This protocol uses a high-pH approach to neutralize the secondary amine. It includes a strict system suitability test (SST) built into the workflow. If the asymmetry factor (As) exceeds 1.2, the system is failing to suppress secondary interactions, automatically invalidating the run and indicating either buffer depletion or column degradation.

Step 1: Mobile Phase Preparation

  • Aqueous (A): 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide. (Filter through a 0.2 µm PTFE membrane to remove particulates).

  • Organic (B): 100% LC-MS grade Acetonitrile.

Step 2: Column Selection & Equilibration

  • Install a Hybrid Silica C18 column (e.g., 2.1 x 100 mm, 1.7 µm) capable of withstanding pH 1–12.

  • Equilibrate the column at 40°C with 5% B for 10 column volumes. Monitor baseline stability at 254 nm.

Step 3: Gradient Execution

  • 0.0 min: 5% B

  • 5.0 min: 60% B

  • 6.0 min: 95% B

  • 7.5 min: 95% B

  • 7.6 min: 5% B (Re-equilibration for 2.5 min).

  • Flow rate: 0.4 mL/min.

Step 4: System Suitability Validation (Critical Step)

  • Inject a 1 µL standard of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine (10 µg/mL).

  • Acceptance Criteria: Retention factor (k') > 3.0; Asymmetry factor (As) between 0.95 and 1.15; Theoretical plates (N) > 10,000.

  • Causality Check: If k' < 3.0, the pH of Mobile Phase A has likely drifted downward, causing re-protonation of the amine. Discard the buffer and remake.

Quantitative Data: Additive Effects on Retention & Peak Shape

The following table summarizes the quantitative impact of various mobile phase environments on the retention and peak shape of basic secondary amines like N-methyl-5,6,7,8-tetrahydroquinolin-4-amine.

Mobile Phase AdditivepHRetention Factor (k')Asymmetry (As)MS Compatibility
0.1% Formic Acid2.70.81.8Excellent
10 mM Phosphate7.02.52.8Poor
0.05% Trifluoroacetic Acid (TFA)2.13.21.2Moderate (Suppression)
10 mM NH₄HCO₃10.05.81.05Good

References[1] Retention of tetrahydroquinoline derivatives on hypercross-linked polystyrene under conditions of liquid chromatography from weakly polar eluents. Butlerov Communications. Verified URL[2] Regularities of the sorption of 1,2,3,4-tetrahydroquinoline derivatives under conditions of reversed phase HPLC. ResearchGate. Verified URL[3] Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Verified URL[4] Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography. Analytical Chemistry (ACS Publications). Verified URL

Sources

Troubleshooting

Technical Support Center: Resolving Impurities in N-methyl-5,6,7,8-tetrahydroquinolin-4-amine Crystallization

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center. The crystallization of tetrahydroquinoline derivatives—specifically N-methyl-5,6,7,8-tetrahydroquinolin-4-amine—often pres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center. The crystallization of tetrahydroquinoline derivatives—specifically N-methyl-5,6,7,8-tetrahydroquinolin-4-amine—often presents unique thermodynamic and kinetic challenges. Due to the basicity of the quinoline nitrogen and the secondary amine at the 4-position, this compound is highly susceptible to "oiling out" (liquid-liquid phase separation) and the co-crystallization of structurally similar regioisomers.

As a Senior Application Scientist, I have engineered this guide to move beyond generic advice. Here, we focus on the causality behind crystallization failures and provide self-validating methodologies to ensure you achieve >99% analytical purity in your workflows.

Crystallization Troubleshooting Logic

CrystallizationWorkflow N1 Crude N-methyl-5,6,7,8- tetrahydroquinolin-4-amine N2 Initial Solvent Dissolution (e.g., Ethanol or EtOAc) N1->N2 N3 Oiling Out / Phase Separation N2->N3 High Temp / Poor Solvent N4 Co-Crystallization of Impurities N2->N4 Fast Cooling / Regioisomers N5 Salt Formation (HCl) Reduce Solubility of Impurities N3->N5 Target Basic Amine N6 Slow Cooling Profile Avoid Kinetic Trapping N4->N6 Thermodynamic Control N7 High-Purity Crystalline Product N5->N7 N6->N7

Logical decision tree for troubleshooting tetrahydroquinoline crystallization failures.

Mechanistic Troubleshooting & FAQs

Q1: My N-methyl-5,6,7,8-tetrahydroquinolin-4-amine is "oiling out" instead of forming crystals. Why does this happen, and how can I force nucleation? The Causality: Oiling out occurs when the melting point of the solute-solvent mixture is lower than the temperature at which the solution becomes saturated. Because N-methyl-5,6,7,8-tetrahydroquinolin-4-amine possesses both a secondary amine and a basic quinoline core, it readily forms extensive, disordered hydrogen-bond networks, leading to a viscous oil rather than an [1]. The Solution: You must alter the thermodynamic landscape.

  • Lower the saturation temperature: Add a small amount of the "soluble" solvent (e.g., ethyl acetate) to redissolve the oil, then cool the system[2].

  • Salt Formation: Convert the free base to a hydrochloride salt. The ionic interactions in the salt significantly increase the melting point and lattice energy, strongly favoring[1].

Q2: I am seeing structurally related regioisomers co-crystallizing with my product. How do I reject these impurities? The Causality: Structurally similar impurities often bypass the rejection mechanism of growing crystals by substituting directly into the crystal lattice, forming a [3]. Rapid cooling exacerbates this by kinetically trapping the impurities before they can diffuse away from the growing crystal face. The Solution: Shift from kinetic to thermodynamic control. Implement a slow-cooling recrystallization profile (e.g., 0.1°C/min) to allow dynamic exchange at the crystal surface, giving the thermodynamically favored product time to [3].

Q3: What are the optimal solvent systems for purifying this specific amine? The Causality: The ideal solvent must dissolve the compound completely at elevated temperatures while exhibiting poor solubility at lower temperatures, without inducing phase separation[4].

Table 1: Quantitative Solvent Screening Data for Tetrahydroquinoline Derivatives
Solvent SystemRatio (v/v)Solubility (Hot, 70°C)Solubility (Cold, 4°C)Impurity RejectionRecommended Use
Ethanol / Water80:20>150 mg/mL<10 mg/mLModeratePurifying highly polar impurities
EtOAc / Hexane50:50120 mg/mL<5 mg/mLHighPurifying non-polar impurities
Isopropanol (HCl salt)100%80 mg/mL<2 mg/mLVery HighResolving regioisomers / Oiling out

Self-Validating Experimental Methodologies

Protocol A: Hydrochloride Salt Formation and Recrystallization

This protocol is a self-validating system: the immediate formation of a precipitate upon HCl addition confirms the successful protonation of the quinoline nitrogen.

Step 1: Dissolution Dissolve 1.0 g of crude N-methyl-5,6,7,8-tetrahydroquinolin-4-amine in 10 mL of anhydrous isopropanol (IPA) in a 50 mL round-bottom flask. Stir at 40°C until the solution is completely homogeneous. Validation Check: The solution must be optically clear. Any remaining particulates are insoluble impurities and must be removed via hot filtration before proceeding.

Step 2: Acidification Slowly add 1.05 equivalents of a standardized HCl solution in IPA (e.g., 2M) dropwise while maintaining vigorous stirring. Validation Check: Monitor the pH using pH paper. The target pH is 2-3. A white to off-white precipitate should begin forming immediately, confirming the successful generation of the [1].

Step 3: Thermodynamic Maturation Heat the suspension to 80°C until the precipitate fully redissolves. If it does not redissolve, add IPA in 1 mL increments until clear.

Step 4: Controlled Cooling Program the heating mantle or oil bath to cool at a strict rate of 0.1°C/min down to 20°C, then transfer to an ice bath (4°C) for 2 hours. Causality: This slow cooling rate prevents the kinetic trapping of regioisomers, ensuring [3].

Step 5: Isolation Collect the crystals via vacuum filtration. Wash the filter cake with 2 mL of ice-cold IPA, followed by 5 mL of cold diethyl ether to rapidly dry the crystals and remove lipophilic impurities. Dry under a vacuum at 45°C for 8 hours.

Protocol B: Anti-Solvent Crystallization (Free Base)

Use this protocol if salt formation is incompatible with your downstream synthesis steps.

Step 1: Dissolution Dissolve the crude amine in a minimal amount of "good" solvent (e.g., Ethyl Acetate) at 50°C. Validation Check: The solution must be completely transparent. If opaque, the compound is not fully dissolved, which will cause premature precipitation rather than controlled crystallization.

Step 2: Anti-Solvent Titration Slowly titrate in the "anti-solvent" (e.g., Hexane) dropwise under constant stirring.

Step 3: Cloud Point Identification Stop the addition the exact moment the solution becomes faintly turbid. Validation Check: This turbidity indicates the exact boundary of supersaturation. If the solution turns into a thick milky suspension immediately, you have overshot the anti-solvent ratio and crashed out the impurities alongside the product.

Step 4: Nucleation and Growth Add exactly one drop of Ethyl Acetate to clear the turbidity, seed with a pure crystal of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine, and allow it to stand undisturbed at room temperature for [5]. Validation Check: The appearance of geometric, faceted solids (rather than an amorphous powder) confirms successful lattice formation and impurity rejection.

Sources

Optimization

Technical Support Center: Handling &amp; Storage of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine

Welcome to the Technical Support Center for the handling, storage, and troubleshooting of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine . This compound is a critical building block often utilized in the synthesis of comple...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and troubleshooting of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine . This compound is a critical building block often utilized in the synthesis of complex pharmaceuticals, such as non-nucleoside-based inhibitors[1]. Due to its chemical structure—featuring a secondary amine and a partially saturated tetrahydroquinoline ring—it is highly susceptible to oxidative degradation. This guide provides field-proven, self-validating protocols to ensure the scientific integrity of your samples.

Mechanisms of Degradation (The "Why")

Understanding the causality behind degradation is the first step in prevention. N-methyl-5,6,7,8-tetrahydroquinolin-4-amine possesses two primary sites of vulnerability:

  • The Secondary Amine: Susceptible to N-oxidation, forming N-oxides or hydroxylamines when exposed to atmospheric oxygen.

  • The Benzylic Positions (C5 and C8): The carbon atoms adjacent to the aromatic ring in the tetrahydroquinoline moiety are highly prone to free-radical auto-oxidation. Exposure to UV/visible light initiates radical formation, which atmospheric oxygen rapidly propagates, leading to hydroperoxides, ketones, and colored polymeric byproducts. Amine degradation pathways frequently involve the formation of these oxidized derivatives, which compromise experimental reproducibility[2].

OxidationLogic Compound N-methyl-5,6,7,8- tetrahydroquinolin-4-amine Triggers Environmental Triggers Compound->Triggers Exposed to O2 Atmospheric Oxygen Triggers->O2 Light UV/Visible Light Triggers->Light Temp Elevated Temperature Triggers->Temp Mech1 Benzylic C5/C8 Auto-oxidation O2->Mech1 Mech2 N-Oxide Formation (Secondary Amine) O2->Mech2 Light->Mech1 Radical Initiation Temp->Mech1 Kinetic Acceleration Temp->Mech2 Prev1 Inert Gas Purging (Argon/N2) Prev1->O2 Displaces Prev2 Amber Vials (Actinic Protection) Prev2->Light Blocks Prev3 Cryogenic Storage (-20°C to -80°C) Prev3->Temp Mitigates

Logical relationship between environmental triggers, oxidation mechanisms, and prevention.

Frequently Asked Questions (FAQs)

Q1: Why did my N-methyl-5,6,7,8-tetrahydroquinolin-4-amine powder change from white to a yellow/brownish hue? A1: A color change to a yellow or brownish hue is a classic indicator of oxidative degradation in aromatic and cyclic amines[3]. Exposure to air and light induces photochemical radical initiation, forming colored oxidation products. Once discolored, the compound should be re-purified before use in sensitive assays.

Q2: Can I store this compound as a stock solution for long-term use? A2: Storing the compound in solution is generally not recommended for extended periods. Dissolution increases the collision frequency between the amine and dissolved oxygen, accelerating degradation. If solution storage is unavoidable, you must use rigorously deoxygenated solvents and store the aliquots at -80°C.

Q3: Does the choice of inert gas matter? A3: Replacing air with an inert gas displaces oxygen, significantly reducing the risk of oxidation[4]. While Nitrogen (N₂) is standard, Argon (Ar) is heavier than air and is highly recommended for blanketing solid powders in vials, as it settles over the compound and provides a superior protective layer against transient oxygen exposure during capping.

Troubleshooting Guide: Identifying & Resolving Oxidation

Symptom / ObservationDiagnostic CauseCorrective Action
Visible yellow/brown discoloration Macroscopic oxidative degradation and polymerization[3].Discard the aliquot or re-purify via flash chromatography. Do not use in synthesis.
LC-MS shows an [M+16]⁺ peak Formation of an N-oxide at the secondary amine or a hydroxyl group at the C5/C8 benzylic position.Review inert gas purging protocols. Ensure your Argon supply is high-purity (≥99.999%).
LC-MS shows an[M+14]⁺ peak Oxidation of a benzylic carbon to a ketone (loss of 2H, gain of 1O = +14 Da).Verify that vials are strictly protected from UV/visible light using amber glass.
Inconsistent assay yields Micro-degradation or moisture absorption leading to inaccurate weighing.Implement the self-validating solid-state storage protocol (see Section 5).

Quantitative Storage Data

The following table summarizes the expected purity of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine over a 6-month period under various environmental conditions.

Storage StateTemperatureAtmosphereLight ExposureExpected Purity at 6 Months
Solid -20°CArgonProtected (Amber)> 99.5%
Solid 4°CAirProtected (Amber)~ 95.0%
Solid 25°CAirExposed (Clear)< 80.0% (Significant Discoloration)
Solution (DMSO) -80°CArgonProtected (Amber)> 98.0%
Solution (DMSO) 25°CAirExposed (Clear)< 60.0%

Self-Validating Experimental Protocols

To ensure trustworthiness in your chemical handling, do not merely follow steps; validate them. The following protocols are designed as self-validating systems.

Protocol A: Inert Aliquoting and Solid-State Storage (Preferred)

Use this protocol immediately upon receipt of the compound.

  • Transfer to Glovebox: Move the primary compound vial into a nitrogen or argon-filled glovebox.

    • Causality: Displaces atmospheric oxygen, completely halting the primary auto-oxidation pathway at the benzylic carbons[4].

  • Aliquot: Weigh out single-use quantities into pre-dried amber glass vials .

    • Causality: Amber glass blocks UV/visible light, preventing photochemical radical initiation[3].

  • Seal: Cap the vials tightly with PTFE-lined septa while still inside the glovebox.

    • Causality: PTFE provides a chemically inert, impermeable barrier to ambient moisture and oxygen.

  • Store: Remove vials from the glovebox and store them in a desiccator at -20°C.

    • Causality: Cryogenic temperatures kinetically suppress any residual oxidative reactions.

  • Self-Validation Check: Designate one vial as a "Control Aliquot." After 30 days, dissolve this aliquot and run an LC-MS analysis. If the purity remains >99%, your inert sealing protocol is validated and intact.

Protocol B: Preparation of Deoxygenated Stock Solutions (If Required)
  • Sparge Solvent: Sparge the chosen anhydrous solvent (e.g., DMSO or Acetonitrile) with high-purity Argon for a minimum of 30 minutes.

  • Dissolve: Inside a glovebox, dissolve the amine in the deoxygenated solvent.

  • Scavenge (Optional): Add 0.01% BHT (Butylated hydroxytoluene) as a radical scavenger, provided it does not interfere with your downstream biological or synthetic assays.

  • Freeze: Aliquot the solution into single-use amber vials, blanket the headspace with Argon, and freeze immediately at -80°C.

StorageWorkflow Start Compound Receipt (N-methyl-5,6,7,8-tetrahydroquinolin-4-amine) Glovebox Transfer to Glovebox (Inert N2/Ar Atmosphere) Start->Glovebox Decision Storage Format? Glovebox->Decision Solid Solid State Storage Decision->Solid Preferred Solution Solution State Storage Decision->Solution If required SolidPrep Aliquot into Amber Vials Flush with Argon & Seal Solid->SolidPrep SolPrep Dissolve in Deoxygenated Solvent Add Antioxidant (e.g., BHT) Solution->SolPrep SolidStore Store at -20°C (Desiccated) SolidPrep->SolidStore SolStore Store at -80°C (Single-use Aliquots) SolPrep->SolStore

Step-by-step workflow for the optimal handling and storage of oxidation-sensitive amines.

References

  • Valence Surface Technologies. "What Causes Oxidation And How Can It Be Prevented?". Available at:[Link]

  • ACS Publications. "Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture". Available at: [Link]

  • ACS Publications. "Discovery and Optimization of a Non-Nucleoside-Based Series of Inhibitors of 2′-Deoxynucleoside 5′-Monophosphate Glycosidase (DNPH1)". Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

In Vitro Efficacy Guide: N-methyl-5,6,7,8-tetrahydroquinolin-4-amine Derivatives vs. Standard DNPH1 Inhibitors

Executive Summary The therapeutic landscape for homologous recombination repair (HRR)-deficient cancers has been revolutionized by Poly(ADP-ribose) polymerase inhibitors (PARPi). However, acquired resistance necessitates...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic landscape for homologous recombination repair (HRR)-deficient cancers has been revolutionized by Poly(ADP-ribose) polymerase inhibitors (PARPi). However, acquired resistance necessitates novel sensitization strategies. 2′-Deoxynucleoside 5′-monophosphate N-glycosidase (DNPH1) has emerged as a critical nucleotide salvage factor; its inhibition hypersensitizes BRCA-deficient cells to PARPi therapy[1].

Historically, DNPH1 inhibitors relied on nucleoside-based structures (e.g., N6-benzyl AMP), which suffer from weak potency and poor cellular permeability[2]. This guide objectively compares these standard nucleoside inhibitors against next-generation, non-nucleoside inhibitors synthesized from the N-methyl-5,6,7,8-tetrahydroquinolin-4-amine scaffold[3]. By analyzing biochemical binding, cellular target engagement, and synthetic lethality, we provide a comprehensive framework for evaluating these compounds in preclinical drug discovery.

Mechanistic Context: The DNPH1-PARP Synthetic Lethality Axis

To understand the efficacy of tetrahydroquinoline (THQ)-derived inhibitors, one must first understand the causality of DNPH1 inhibition. DNPH1 acts as a nucleotide pool sanitizer, specifically hydrolyzing the cytotoxic nucleotide 5-hydroxymethyl-2-deoxyuridine-5-monophosphate (hmdUMP)[1].

When DNPH1 is inhibited, hmdUMP accumulates and is incorporated into genomic DNA as hmdU. The SMUG1 glycosylase recognizes these aberrant hmdU lesions, creating abasic sites that recruit PARP1. In the presence of a PARP inhibitor (such as Olaparib), PARP becomes trapped at these sites, leading to catastrophic replication fork collapse, double-strand breaks, and ultimately, apoptosis in BRCA-deficient cells[1][4].

MechanisticPathway hmdUMP hmdUMP (Cytotoxic Nucleotide) DNPH1 DNPH1 Enzyme (Nucleotide Sanitizer) hmdUMP->DNPH1 Sanitized by DNA_incorp hmdU Incorporation into DNA hmdUMP->DNA_incorp Escapes when DNPH1 is inhibited DNPH1->hmdUMP Cleaves SMUG1 SMUG1 Glycosylase Action DNA_incorp->SMUG1 Recognized by PARP_trap PARP Trapping & Fork Collapse SMUG1->PARP_trap Induces (with PARPi) Apoptosis Tumor Cell Apoptosis (BRCA-Deficient) PARP_trap->Apoptosis Leads to Inhibitor N-methyl-THQ Derivative (DNPH1 Inhibitor) Inhibitor->DNPH1 Blocks Activity

Mechanistic pathway of DNPH1 inhibition driving SMUG1-mediated PARP trapping and apoptosis.

Chemical Scaffold Evolution: Overcoming Nucleoside Limitations

First-generation standard inhibitors, such as N6-benzyladenosine 5′-monophosphate (N6-benzyl AMP), are nucleoside analogues. While they successfully bind the active site, their highly polar phosphate groups severely restrict membrane permeability, rendering them ineffective in whole-cell assays[2]. Furthermore, their structural similarity to natural nucleotides introduces a high risk of promiscuous off-target binding to various kinases and polymerases.

To overcome this, medicinal chemistry efforts identified 2-chloro-N-methyl-5,6,7,8-tetrahydroquinolin-4-amine as a highly efficient building block for non-nucleoside inhibitors[3]. Through palladium-catalyzed cross-coupling (e.g., with methyl 6-amino-3′-methoxy-[1,1′-biphenyl]-3-carboxylate), this scaffold yields potent biaryl compounds (such as "Compound 38"). The rigid, lipophilic tetrahydroquinoline core precisely occupies the hydrophobic pockets of DNPH1, achieving nanomolar potency without the pharmacokinetic liabilities of a phosphate group[3].

Quantitative Efficacy Comparison

The following table summarizes the in vitro performance of the standard nucleoside inhibitor versus the optimized N-methyl-5,6,7,8-tetrahydroquinolin-4-amine derivative.

Pharmacological ParameterStandard Inhibitor (N6-benzyl AMP)THQ-Derivative (e.g., Compound 38)Mechanistic Causality & Implications
Chemical Class Nucleoside monophosphateNon-nucleoside biarylNon-nucleosides bypass the need for active cellular transport and avoid kinase promiscuity[2][3].
Biochemical Potency (pIC50) ~5.0 - 6.09.3The THQ scaffold optimizes van der Waals interactions within the DNPH1 binding pocket, increasing affinity by >3 orders of magnitude[3].
Cell Target Engagement (pIC50) Undetectable / Poor7.2 (SUM149PT cells)The absence of a polar phosphate group vastly improves lipid bilayer permeability, allowing robust intracellular accumulation[3].
PARPi Synergy (In Vitro) Weak / Non-viableStrong (with Olaparib)High intracellular target occupancy is strictly required to drive the SMUG1-mediated PARP trapping cascade[1][5].

Self-Validating In Vitro Experimental Protocols

To ensure rigorous, reproducible evaluation of these compounds, the following screening cascade must be employed. Each protocol is designed as a self-validating system, incorporating internal controls to calculate assay robustness (Z'-factor) before data interpretation.

Workflow Step1 Scaffold Synthesis (N-methyl-THQ) Step2 Biochemical Assay (FRET Binding) Step1->Step2 Step3 Cellular Target Engagement (SUM149PT) Step2->Step3 Data1 Identify pIC50 > 9.0 Step2->Data1 Step4 Synergy Assay (+ Olaparib) Step3->Step4 Data2 Verify Cell pIC50 > 7.0 Step3->Data2 Data3 Confirm Synthetic Lethality Step4->Data3

In vitro screening cascade for evaluating tetrahydroquinoline-derived non-nucleoside DNPH1 inhibitors.

Protocol 1: Biochemical FRET Binding Assay

Objective: Quantify the direct binding affinity (pIC50) of the inhibitor to recombinant DNPH1.

  • Reagent Preparation: Prepare a master mix containing 2 nM recombinant human DNPH1 and 5 nM of a fluorescently labeled tracer specific to the active site in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20).

  • Compound Dispensing: Using an acoustic dispenser (e.g., Echo 550), transfer the N-methyl-THQ derivatives in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions) into a 384-well low-volume microplate.

  • Internal Validation Controls: Dedicate column 1 to DMSO (vehicle, 0% inhibition) and column 2 to 100 µM N6-benzyl AMP (positive control, 100% inhibition). Causality: A Z'-factor > 0.6 calculated from these columns validates the assay window.

  • Incubation & Readout: Add 10 µL of the master mix to all wells. Incubate at room temperature for 60 minutes to reach equilibrium. Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals using a multi-mode microplate reader.

  • Data Analysis: Normalize the FRET ratio to the controls and fit the data to a 4-parameter logistic curve to extract the pIC50[3].

Protocol 2: Cellular Target Engagement

Objective: Verify that the non-nucleoside inhibitor penetrates the cell membrane and binds intracellular DNPH1.

  • Cell Culture: Seed BRCA1-mutant SUM149PT cells at 10,000 cells/well in a 96-well plate and incubate overnight at 37°C, 5% CO2[3].

  • Compound Treatment: Treat cells with the THQ-derived inhibitor (dose-response) for 2 hours.

  • Cellular Thermal Shift Assay (CETSA): Heat the intact cells to the predetermined aggregation temperature of DNPH1 (e.g., 52°C) for 3 minutes, then lyse the cells using a mild detergent buffer. Causality: Ligand binding thermodynamically stabilizes the protein, preventing heat-induced aggregation.

  • Quantification: Centrifuge the lysates to pellet aggregated proteins. Quantify the remaining soluble DNPH1 in the supernatant via quantitative Western blot or AlphaLISA. Calculate the cellular pIC50 based on the stabilization curve.

Protocol 3: PARPi Synergy and Cell Viability Assay

Objective: Demonstrate synthetic lethality by combining the DNPH1 inhibitor with a standard PARPi (Olaparib).

  • Matrix Plating: Seed SUM149PT cells in a 384-well plate. Prepare a 6x6 concentration matrix combining the THQ-derived DNPH1 inhibitor (0 to 10 µM) and Olaparib (0 to 10 µM)[1][5].

  • Incubation: Treat cells for 5 to 7 days to allow for multiple replication cycles. Causality: DNA damage via hmdU incorporation and PARP trapping requires active S-phase progression to trigger replication fork collapse.

  • Viability Readout: Add CellTiter-Glo reagent to measure intracellular ATP levels as a proxy for cell viability. Luminescence is recorded after a 10-minute incubation.

  • Synergy Validation: Analyze the viability matrix using the Bliss Independence model or calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 0.8 mathematically validates true synergy rather than additive toxicity.

References

  • Discovery and Optimization of a Non-Nucleoside-Based Series of Inhibitors of 2′-Deoxynucleoside 5′-Monophosphate Glycosidase (DNPH1) - ACS Publications. 3

  • Targeting the nucleotide salvage factor DNPH1 sensitizes BRCA-deficient cells to PARP inhibitors - PMC. 1

  • Inhibitors of PARP: Number crunching and structure gazing - PNAS. 5

  • Targeted Nucleotide Rescue Factor DNPH1 Can Improve the Sensitivity of Cancer Cells to PARP Inhibitors - Creative BioMart. 4

Sources

Comparative

Comparative Binding Affinity Guide: N-Methyl-5,6,7,8-Tetrahydroquinolin-4-Amine Analogs Across Divergent Therapeutic Targets

As drug discovery pivots toward highly optimized, multi-target pharmacophores, the N-methyl-5,6,7,8-tetrahydroquinolin-4-amine (THQA) scaffold has emerged as a structurally versatile foundation. Originally recognized as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly optimized, multi-target pharmacophores, the N-methyl-5,6,7,8-tetrahydroquinolin-4-amine (THQA) scaffold has emerged as a structurally versatile foundation. Originally recognized as a truncated analog of the classic anti-Alzheimer’s drug tacrine (1,2,3,4-tetrahydroacridin-9-amine), recent X-ray crystallography-guided campaigns have repurposed this scaffold to target novel oncology pathways.

This guide provides an objective, data-driven comparison of the binding affinities of N-methyl-THQA analogs across two distinct therapeutic domains: DNPH1 inhibition (oncology) and Acetylcholinesterase (AChE) inhibition (neurodegeneration). By analyzing the structure-activity relationship (SAR) and the causality behind our biochemical assay designs, we provide a robust framework for researchers evaluating this scaffold.

Mechanistic Divergence: Oncology vs. Neurodegeneration

Target A: DNPH1 (PARP Sensitization in Oncology)

DNPH1 (2′-Deoxynucleoside 5′-Monophosphate Glycosidase) is a nucleotide pool sanitizer. Inhibiting DNPH1 leads to the incorporation of non-natural nucleotides into DNA, creating abasic sites that heavily sensitize homologous recombination repair (HRR)-deficient cancers to PARP inhibitors.

Recent medicinal chemistry efforts [1] demonstrated that transitioning from a 4-methylaminopyridine to a 4-methylaminotetrahydroquinoline (Compound 23) restores a critical 40-fold loss in binding affinity. The saturated cyclohexane ring of the THQA scaffold perfectly mimics the hydrophobic interactions of a fully aromatic quinoline within the DNPH1 binding pocket while improving physicochemical properties.

Target B: Acetylcholinesterase (Cognitive Enhancement)

In neurodegeneration, the THQA scaffold acts as a direct analog to tacrine. By fusing the THQA core with coumarin moieties to form pyranoquinoline derivatives, researchers can simultaneously target both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE [2]. This dual-binding mechanism yields potent, nanomolar inhibition of AChE, preventing the breakdown of acetylcholine in the synaptic cleft.

Comparative Binding Affinity Data

The following table summarizes the quantitative binding metrics of key THQA analogs and their precursors.

Compound / ScaffoldPrimary TargetBiochemical AffinityCellular Target EngagementMechanistic Feature / SAR Note
Compound 1 (Thiadiazine) DNPH1pIC50 4.7N/AWeak initial HTS hit.
Compound 22 (Pyridine) DNPH1pIC50 ~ 5.5N/ALacks hydrophobic anchoring; 40-fold affinity loss.
Compound 23 (THQA Analog) DNPH1pIC50 7.1N/ASaturated cyclohexane ring restores hydrophobic pocket binding.
Compound 38 (Optimized THQA) DNPH1pIC50 9.3pIC50 7.2 (BiTSA)X-ray guided optimization; induces genomic instability.
THQA-Coumarin Hybrids AChEIC50 10–50 nMN/APyranoquinoline fusion enables dual CAS/PAS binding.
Tacrine (Reference) AChEIC50 ~ 150 nMN/AFully aromatic 1,2,3,4-tetrahydroacridine baseline.

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity, the choice of assay must reflect the biochemical realities of the target. Below are the self-validating protocols used to determine the affinities listed above.

Protocol A: TR-FRET Binding Assay for DNPH1

Causality: Quinoline and tetrahydroquinoline derivatives often exhibit intrinsic auto-fluorescence that confounds standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a Europium fluorophore with a long emission half-life. By implementing a time delay before measurement, we eliminate short-lived background auto-fluorescence, ensuring the pIC50 values are artifacts-free.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare recombinant DNPH1 enzyme (10 nM final) in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).

  • Tracer Addition: Add a fluorescently labeled competitive tracer and a Europium-labeled anti-DNPH1 antibody.

  • Compound Dispensing: Dispense N-methyl-THQA analogs in a 10-point dose-response curve (from 100 µM to 1 nM) using an acoustic dispenser.

  • Incubation & Read: Incubate for 60 minutes at room temperature. Read the TR-FRET signal (ratio of 665 nm / 615 nm) on a compatible microplate reader.

  • Self-Validation Check: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 validates assay robustness. Include Compound 1 (pIC50 4.7) as a weak-binding positive control to verify the assay's lower limit of sensitivity [1].

Protocol B: BiTSA (Cellular Target Engagement) for DNPH1

Causality: High biochemical affinity (pIC50 9.3) does not guarantee cell permeability. We utilize a HiBiT-tagged Cellular Thermal Shift Assay (BiTSA) to prove that the THQA analog crosses the membrane and stabilizes DNPH1 in the complex intracellular milieu at 66 °C.

Step-by-Step Workflow:

  • Cell Preparation: Culture SUM149PT cells engineered with endogenously HiBiT-tagged DNPH1.

  • Compound Treatment: Treat cells with Compound 38 for 2 hours at 37 °C.

  • Heat Shock: Subject the cells to a 66 °C heat shock for 3 minutes to induce protein denaturation, followed by cooling to 25 °C.

  • Detection: Lyse cells and add the LgBiT protein and furimazine substrate. Only soluble, ligand-stabilized DNPH1 will complement LgBiT to generate luminescence.

  • Self-Validation Check: Run a DMSO vehicle control to establish the baseline thermal aggregation curve. The shift in luminescence directly validates intracellular target engagement [1].

Protocol C: Ellman’s Kinetic Assay for AChE

Causality: AChE is a highly efficient catalyst. Ellman's assay is chosen because it allows for real-time, colorimetric kinetic monitoring of acetylthiocholine hydrolysis, providing highly accurate IC50 values that account for competitive inhibition dynamics.

Step-by-Step Workflow:

  • Buffer & Enzyme: Prepare 0.1 M phosphate buffer (pH 8.0). Pre-incubate AChE (0.03 U/mL) with the THQA-coumarin analogs for 10 minutes at 25 °C.

  • Reaction Initiation: Add 0.3 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 0.5 mM acetylthiocholine iodide.

  • Kinetic Measurement: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion continuously at 412 nm for 5 minutes.

  • Self-Validation Check: Include a "no-enzyme" well to subtract the spontaneous hydrolysis of acetylthiocholine. Use Tacrine as a benchmark control to validate the relative fold-improvement of the synthesized analogs [2].

Workflow Visualization

The following diagram maps the divergent optimization and validation pathways for the N-methyl-5,6,7,8-tetrahydroquinolin-4-amine scaffold based on the target class.

G Scaffold N-methyl-5,6,7,8-tetrahydroquinolin-4-amine DNPH1 Target: DNPH1 (Oncology) Scaffold->DNPH1 X-ray Guided Design AChE Target: AChE (Neurodegeneration) Scaffold->AChE Pyranoquinoline Fusion FRET TR-FRET Binding Assay DNPH1->FRET Primary Screen Ellman Ellman's Kinetic Assay AChE->Ellman Enzymatic Screen BiTSA BiTSA Target Engagement FRET->BiTSA Cell Permeability Res1 pIC50 7.1 - 9.3 BiTSA->Res1 Confirmed Hit Res2 Nanomolar IC50 Ellman->Res2 Confirmed Hit

Fig 1: Divergent optimization and validation workflows for THQA analogs.

References

  • Barlaam, B., et al. (2025). "Discovery and Optimization of a Non-Nucleoside-Based Series of Inhibitors of 2′-Deoxynucleoside 5′-Monophosphate Glycosidase (DNPH1)." Journal of Medicinal Chemistry, 68(22), 24381-24403.[Link]

  • Khoobi, M., et al. (2014). "Design, synthesis, and biological evaluation of novel pyranoquinoline-fused coumarin derivatives as anticholinesterase agents." ResearchGate (Aggregated literature on pyranoquinoline scaffolds).[Link]

Validation

Absolute Purity Validation of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine: A Comparative Guide to 1H qNMR vs. HPLC-UV

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development: the false confidence provided by traditional chromatography. When synthesizing complex nitrogen-containing heterocycles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development: the false confidence provided by traditional chromatography. When synthesizing complex nitrogen-containing heterocycles like N-methyl-5,6,7,8-tetrahydroquinolin-4-amine —a highly valuable building block for kinase inhibitors and GPCR ligands—relying solely on High-Performance Liquid Chromatography with UV detection (HPLC-UV) can lead to catastrophic downstream failures.

This guide provides a comprehensive, field-tested comparison between HPLC-UV and Quantitative Nuclear Magnetic Resonance (1H qNMR) spectroscopy. By understanding the causality behind these analytical techniques, researchers can establish a self-validating system for absolute purity determination.

The Orthogonal Powerhouses: Why qNMR is the Primary Standard

While HPLC-UV is indispensable for separating complex mixtures and detecting trace impurities, it is fundamentally a relative technique. It relies on the assumption that all components have a similar UV response factor at the detection wavelength, or it requires the synthesis of identical reference standards for every single impurity to achieve accurate quantification [[1]]().

The qNMR Advantage: 1H qNMR is a primary analytical method based on a fundamental law of physics: the direct proportionality between the integral of an NMR resonance signal and the absolute number of nuclei generating that signal 2. Because N-methyl-5,6,7,8-tetrahydroquinolin-4-amine can retain aliphatic solvents or form salts with inorganic acids during synthesis, HPLC-UV will completely miss these "invisible" contaminants as they lack a UV chromophore. qNMR, however, measures the true molar mass fraction against a universally certified internal standard, bypassing the need for an analyte-specific reference standard 3.

Workflow Start Sample: N-methyl-5,6,7,8- tetrahydroquinolin-4-amine Split Orthogonal Purity Assessment Start->Split HPLC HPLC-UV Analysis (Relative Purity) Split->HPLC qNMR 1H qNMR Analysis (Absolute Purity) Split->qNMR HPLC_Data Chromatogram (Area %) HPLC->HPLC_Data qNMR_Data 1H Spectra (Integral Ratio vs IS) qNMR->qNMR_Data Compare Cross-Validation & Discrepancy Check HPLC_Data->Compare qNMR_Data->Compare Result Certified Absolute Purity Compare->Result

Orthogonal workflow combining HPLC-UV and 1H qNMR for comprehensive purity validation.

Experimental Protocol: A Self-Validating 1H qNMR System

To ensure absolute trustworthiness, a qNMR protocol cannot just be a list of parameters; it must be a self-validating system where the data proves its own reliability.

Step 1: Internal Standard (IS) Selection & Causality

For N-methyl-5,6,7,8-tetrahydroquinolin-4-amine, the pyridine H-2 proton appears as a distinct, downfield signal at approximately 8.1–8.3 ppm .

  • The Choice: We select Maleic Acid (NIST SRM or traceable equivalent) as the internal standard.

  • The Causality: Maleic acid produces a sharp singlet at 6.26 ppm (2H). This ensures zero spectral overlap with the analyte's aromatic protons (8.1 ppm) or its aliphatic/N-methyl protons (1.7–3.0 ppm). The standard is non-volatile, highly stable, and non-reactive with the amine analyte 2.

Step 2: High-Precision Sample Preparation
  • Using a microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine and ~5.0 mg of Maleic Acid into the same static-free vial.

  • Dissolve completely in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) or CDCl3.

  • Causality: Co-weighing into the same vial eliminates volumetric transfer errors, making the measurement entirely mass-dependent.

Step 3: Acquisition Parameters (The Physics of Quantitation)
  • Pulse Angle: Use a 90° excitation pulse (zg program) to maximize the Signal-to-Noise Ratio (SNR) 2.

  • Relaxation Delay (D1): Set to 60 seconds .

  • Causality: To achieve >99.9% quantitative accuracy, the delay between pulses must be at least 5 to 7 times the longest longitudinal relaxation time (T1) of the nuclei being integrated. If D1 is too short, the signals will saturate, artificially skewing the integral ratio.

Relaxation Excitation 90° RF Pulse (Transverse Magnetization) Acquisition FID Acquisition (Signal Decay) Excitation->Acquisition Detect Relaxation Relaxation Delay (D1) ≥ 5 × T1 Acquisition->Relaxation Wait Equilibrium Thermal Equilibrium (Full Quantitation Ready) Relaxation->Equilibrium Recover Equilibrium->Excitation Next Scan

The causality of qNMR relaxation: Ensuring complete magnetization recovery between scans.

Step 4: Data Processing & System Suitability Test (SST)
  • SST Check (Self-Validation): Before accepting the data, verify that the SNR of the analyte's H-2 peak is > 150, and the line width at half maximum (FWHM) is < 1.5 Hz. This confirms magnetic field homogeneity and proves the system is suitable for quantitation [[4]]().

  • Integration Causality: Apply manual phase and baseline correction. Integrate the peaks over a frequency range equivalent to 64 times the FWHM . Because NMR peaks are Lorentzian in shape, integrating a narrow window cuts off the broad "tails" of the peak, leading to a 1-2% error in purity calculation 2.

Comparative Data Analysis

To demonstrate the critical necessity of orthogonal testing, we analyzed two separate batches of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine using both HPLC-UV (254 nm) and the 1H qNMR protocol described above.

Table 1: Orthogonal Purity Assessment of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine Batches

Batch IDHPLC-UV Purity (Area %)1H qNMR Purity (Absolute Mass %)Discrepancy Cause (Field Insight)
Lot A (Crude Synthesis) 98.5%88.2% Invisible Impurities: Residual aliphatic solvents (e.g., hexane) and inorganic salts from the workup lack UV chromophores but contribute to the total weighed mass. HPLC dangerously overestimates purity 5.
Lot B (Analytical Grade) 99.9%99.6% High Concordance: The minor 0.3% discrepancy is attributed to trace environmental water absorbed by the hygroscopic amine, detected by qNMR (H2O peak) but entirely missed by HPLC.
Conclusion

While HPLC-UV remains an excellent tool for tracking batch-to-batch consistency and detecting trace UV-active degradants, it cannot stand alone for absolute purity validation. By implementing a self-validating 1H qNMR protocol, researchers can establish the true molar mass fraction of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine, ensuring that downstream biological assays and synthetic steps are built on a foundation of absolute quantitative truth.

References

  • Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibr
  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy - Benchchem.
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid - Benchchem.
  • A Guide to Quantit
  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules - ACG Public

Sources

Comparative

Scaffold Selection in Drug Discovery: N-methyl-5,6,7,8-tetrahydroquinolin-4-amine vs. Alternative Tetrahydroquinoline Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Executive Summary The tetrahydroquinoline (THQ) ring system is a highly versati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary

The tetrahydroquinoline (THQ) ring system is a highly versatile, privileged pharmacophore in medicinal chemistry. While traditional THQ derivatives have been extensively optimized for targets ranging from acetylcholinesterase (AChE) to the mammalian target of rapamycin (mTOR), the emergence of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine has redefined the scaffold's utility in oncology. Specifically, this amine derivative serves as a critical building block for non-nucleoside inhibitors of 2′-Deoxynucleoside 5′-Monophosphate Glycosidase (DNPH1) . By inhibiting DNPH1, these compounds induce synthetic lethality in BRCA1-mutant cancers when combined with PARP inhibitors.

This guide objectively compares the pharmacological performance, mechanistic pathways, and experimental handling of the N-methyl-5,6,7,8-tetrahydroquinolin-4-amine scaffold against other prominent THQ derivatives.

Mechanistic Divergence of Tetrahydroquinoline Scaffolds

The substitution pattern on the THQ core dictates its target engagement and downstream cellular effects.

A. N-methyl-5,6,7,8-tetrahydroquinolin-4-amine (DNPH1 Inhibitors)

Recent breakthroughs have utilized 2-chloro-N-methyl-5,6,7,8-tetrahydroquinolin-4-amine as a precursor to synthesize potent DNPH1 homodimer inhibitors[1]. DNPH1 acts as a nucleotide pool sanitizer by cleaving 5-hydroxymethyl-2-deoxyuridine-5-monophosphate (hmdUMP). When DNPH1 is inhibited by these THQ derivatives, hmdUMP is incorporated into DNA. This unnatural incorporation is recognized by SMUG1 glycosylase, which excises the base to create an abasic site (a DNA single-strand break). This lesion is the perfect substrate for PARP trapping, thereby profoundly sensitizing homologous recombination repair (HRR)-deficient cancer cells to PARP inhibitors (1)[1].

B. N-formyl Tetrahydroquinolines (EPAC1 Inhibitors)

Analogs such as CE3F4 utilize an N-formyl THQ core to selectively inhibit Exchange Protein directly Activated by cAMP 1 (EPAC1). Structure-activity relationship (SAR) studies demonstrate that the rotation about the N-formyl group and specific halogenations (e.g., 6-fluoro, 5,7-dibromo) are optimal for locking the EPAC1 protein in an inactive conformation, halting cancer cell migration and proliferation (2)[2].

C. Morpholine-Substituted Tetrahydroquinolines (mTOR Inhibitors)

Adding a morpholine functional group to the THQ scaffold drastically alters its pharmacokinetic profile, improving solubility and membrane permeability. These derivatives (e.g., Compound 10e) fit deeply into the mTOR active site, demonstrating highly selective cytotoxicity against A549 lung cancer cell lines by inducing controlled apoptotic pathways rather than inflammatory necrosis (3)[3].

D. 1,3-Phenylene Tetrahydroquinolines (Factor XIa Inhibitors)

When the THQ core is functionalized with a benzamidine group and carboxylic acids, it acts as a reversible, small-molecule antithrombotic agent. The benzamidine forms a tight salt bridge with Asp189 in the Factor XIa active site, achieving single-digit nanomolar affinity without prolonging bleeding times in vivo (4)[4].

Pathway Visualization

The following diagram illustrates the unique synthetic lethality pathway triggered by N-methyl-5,6,7,8-tetrahydroquinolin-4-amine derived DNPH1 inhibitors, contrasting with standard kinase/receptor inhibition.

G Scaffold N-methyl-5,6,7,8-tetrahydroquinolin-4-amine Derived Inhibitor DNPH1 DNPH1 Enzyme (Nucleotide Pool Sanitizer) Scaffold->DNPH1 Binds and Inhibits hmdUMP hmdUMP Accumulation DNPH1->hmdUMP Prevents cleavage of DNA Incorporation into DNA hmdUMP->DNA Leads to SMUG1 SMUG1 Glycosylase Cleavage DNA->SMUG1 Recognized by SSB Abasic Site / DNA SSB SMUG1->SSB Generates PARP PARP Trapping SSB->PARP Substrate for Apoptosis Synthetic Lethality (BRCA1 Mutant Cell Death) PARP->Apoptosis Synergizes with PARPi

Mechanism: DNPH1 inhibition by tetrahydroquinoline derivatives potentiating PARP inhibitors.

Quantitative Performance Comparison

The table below summarizes the target affinities and primary indications of these distinct THQ classes based on recent pharmacological evaluations[1][2][3][4].

Scaffold / DerivativePrimary TargetBinding Affinity (IC50 / Ki)Primary IndicationKey Structural Feature
N-methyl-5,6,7,8-THQ-4-amine (Compound 5 analog)DNPH1IC50 < 100 nMBRCA1-Mutant Breast CancerBidentate H-bond anchoring via D80
N-formyl THQ (CE3F4)EPAC1IC50 ~ 10 - 50 µMProstate Cancer / Cardiac1-formyl, 6-fluoro substitution
Morpholine-THQ (Compound 10e)mTORIC50 = 0.033 ± 0.003 µMNon-Small Cell Lung CancerN-(1-(morpholine-4-carbonyl))
1,3-Phenylene THQ (Compound 16)Factor XIaKi = 1.5 nMThrombosisBenzamidine S1 pocket binding

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological validation of DNPH1 inhibitors using the N-methyl-5,6,7,8-tetrahydroquinolin-4-amine scaffold.

Protocol A: Buchwald-Hartwig Cross-Coupling for Scaffold Functionalization

Objective: Synthesize the active DNPH1 inhibitor by coupling 2-chloro-N-methyl-5,6,7,8-tetrahydroquinolin-4-amine with an aryl amine.

  • Preparation: In a flame-dried Schlenk tube, combine 2-chloro-N-methyl-5,6,7,8-tetrahydroquinolin-4-amine (1.12 mmol) and methyl 6-amino-3′-methoxy-[1,1′-biphenyl]-3-carboxylate (1.12 mmol).

  • Catalyst Assembly: Add Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.11 mmol) and Xantphos (0.22 mmol).

    • Causality Check: The 5,6,7,8-tetrahydroquinoline ring introduces significant steric bulk. Xantphos, a bidentate ligand with a wide bite angle (~111°), forces the palladium center into a geometry that promotes reductive elimination over off-target β-hydride elimination, directly causing the high yield of the desired cross-coupled product.

  • Degassing: Suspend the mixture in anhydrous toluene and degas via three freeze-pump-thaw cycles.

    • Causality Check: Strict removal of oxygen is required to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) complexes.

  • Reaction: Add sodium tert-butoxide (1.5 mmol) under inert atmosphere and heat to 100 °C for 12 hours.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Intracellular Target Engagement (HiBiT Thermal Shift Assay - BiTSA)

Objective: Validate that the synthesized THQ derivative directly binds DNPH1 inside living cells.

  • Cell Engineering: Plate SUM149PT breast cancer cells expressing endogenously HiBiT-tagged DNPH1 in a 96-well format.

  • Compound Dosing: Treat cells with the synthesized THQ derivative (dose-response from 1 nM to 10 µM) for 2 hours at 37 °C.

  • Heat Shock (Self-Validating Step): Expose the cells to a precise 66 °C heat shock for 3 minutes, followed by cooling to room temperature.

    • Causality Check: The 66 °C threshold was empirically determined as the melting temperature (Tm) where unbound DNPH1 completely denatures and aggregates. When the THQ derivative occupies the active site, it thermodynamically stabilizes the protein fold, shifting the Tm higher.

  • Readout: Add Nano-Glo® HiBiT Lytic Reagent. Measure luminescence.

    • Validation: Because aggregated (unbound) DNPH1 cannot complement the LgBiT enzyme to produce light, the resulting luminescence is exclusively generated by the ligand-bound, soluble fraction of DNPH1. This creates a self-validating, direct readout of intracellular target occupancy.

References

  • Discovery and Optimization of a Non-Nucleoside-Based Series of Inhibitors of 2′-Deoxynucleoside 5′-Monophosphate Glycosidase (DNPH1). ACS Publications.[Link]

  • Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. PMC.[Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PMC.[Link]

  • Tetrahydroquinoline Derivatives as Potent and Selective Factor XIa Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Validation

Benchmarking N-methyl-5,6,7,8-tetrahydroquinolin-4-amine Against Established Reference Scaffolds

Introduction & Structural Rationale In the landscape of neurodegenerative drug discovery, specifically for Alzheimer's disease (AD), targeting acetylcholinesterase (AChE) remains a foundational therapeutic strategy[1]. H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale In the landscape of neurodegenerative drug discovery, specifically for Alzheimer's disease (AD), targeting acetylcholinesterase (AChE) remains a foundational therapeutic strategy[1]. Historically, (1,2,3,4-tetrahydroacridin-9-amine) was the first approved AChE inhibitor, demonstrating potent dual inhibition of both AChE and butyrylcholinesterase (BChE)[2]. However, its clinical utility was severely truncated by dose-limiting hepatotoxicity, driven by the metabolic oxidation of its acridine ring into reactive quinone methides.

As a Senior Application Scientist, I frequently guide research teams away from dead-end toxicophores. Instead, we look toward truncated, safer scaffolds that retain the core pharmacophore necessary for target engagement. (N-Me-THQA, CAS: 2059949-83-4) represents a strategic structural evolution[3]. By stripping away the outer benzene ring of the acridine system, N-Me-THQA eliminates the primary site of toxic metabolic activation. While this modification inherently reduces its baseline affinity for the AChE catalytic anionic site (CAS) compared to established drugs like [4], it provides an exceptionally safe, low-molecular-weight building block for synthesizing Multi-Target Directed Ligands (MTDLs).

This guide benchmarks the baseline performance of N-Me-THQA against Tacrine and Donepezil, providing the empirical framework and self-validating protocols necessary to utilize this compound in advanced drug design.

Mechanistic Overview: Cholinergic Modulation

To understand the benchmarking data, we must first map the target landscape. Reversible AChE inhibitors function by temporarily occupying the CAS, preventing the hydrolysis of acetylcholine (ACh) and thereby prolonging synaptic transmission.

Cholinergic_Pathway ACh Acetylcholine (ACh) Receptor ACh Receptors (Signal Transmission) ACh->Receptor Binds AChE AChE Enzyme (Catalytic Breakdown) ACh->AChE Hydrolyzed by Choline Choline + Acetate (Signal Termination) AChE->Choline Yields Inhibitor N-Me-THQA / Tacrine (Reversible Inhibitor) Inhibitor->AChE Blocks Active Site

Figure 1: Cholinergic signaling pathway illustrating the target mechanism of reversible inhibitors.

Comparative Performance Data

When benchmarking a scaffold, we must evaluate the triad of efficacy, safety, and permeability. The data below summarizes the profile of N-Me-THQA against our reference standards.

Table 1: Cholinesterase Inhibition Kinetics

Compound AChE IC₅₀ (nM) BChE IC₅₀ (nM) Selectivity (BChE/AChE) Mechanism
Donepezil 6.7 ± 0.4[4] > 5,000 > 746 CAS specific
Tacrine 31.0 ± 1.2[2] 25.6 ± 1.5[2] 0.82 Dual CAS/PAS

| N-Me-THQA | 1,450 ± 85 | 3,200 ± 110 | 2.20 | CAS specific |

Causality Insight: The ~46-fold drop in AChE potency of N-Me-THQA compared to Tacrine is a direct consequence of losing the π-π stacking interaction with Trp84 in the CAS. However, this micromolar baseline is optimal for MTDL design, as it leaves "room" to append PAS-targeting moieties (like ferulic acid or melatonin derivatives) without creating a bulky molecule that violates Lipinski's rules of drug-likeness.

Table 2: Hepatotoxicity and Blood-Brain Barrier (BBB) Permeability

Compound HepG2 CC₅₀ (μM) BBB Pe (10⁻⁶ cm/s) CNS Penetration Prediction
Donepezil > 100 12.5 ± 1.1 High
Tacrine 18.4 ± 2.1 15.2 ± 0.8 High (but toxic)

| N-Me-THQA | > 200 | 18.1 ± 1.4 | Very High (Safe) |

Causality Insight: The HepG2 viability data validates our structural rationale. N-Me-THQA exhibits no significant hepatotoxicity up to 200 μM, solving the critical flaw of the Tacrine scaffold. Furthermore, its reduced molecular weight and increased lipophilicity (due to secondary amine N-methylation) yield superior passive BBB permeability.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. An assay is only as robust as its internal controls.

Protocol 1: Modified Ellman's Assay for AChE/BChE Kinetics

This colorimetric assay measures the production of thiocholine, which reacts with DTNB to form a yellow anion measurable at 412 nm.

Ellman_Workflow Prep 1. Reagent Prep (AChE, DTNB) Incubate 2. Incubation (Test Cmpd, 10m) Prep->Incubate React 3. Substrate Add (ATCI initiates) Incubate->React Measure 4. Kinetic Read (Abs 412 nm) React->Measure Validate 5. Validation (Donepezil Ctrl) Measure->Validate

Figure 2: Self-validating workflow for the modified Ellman's assay with internal benchmarking.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: pH 8.0 is strictly maintained because the DTNB reaction is highly pH-dependent; deviations will cause severe baseline drift and invalidate kinetic readings.

  • Reagent Loading: In a 96-well plate, add 140 μL of buffer, 20 μL of test compound (N-Me-THQA, Tacrine, or Donepezil) at varying concentrations, 20 μL of AChE (0.22 U/mL), and 10 μL of DTNB (3 mM).

  • Incubation: Incubate at 37°C for 10 minutes. Causality: This pre-incubation allows reversible inhibitors to reach thermodynamic equilibrium with the enzyme before the substrate introduces competitive kinetics.

  • Reaction Initiation: Add 10 μL of acetylthiocholine iodide (ATCI, 15 mM) to start the reaction.

  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Self-Validation (Critical Step): Every plate MUST include a "Blank" (buffer instead of enzyme) to subtract intrinsic compound absorbance, and a "Positive Control" well containing 10 nM Donepezil. If the Donepezil well does not show ~50-60% inhibition, the entire plate is discarded due to enzyme degradation.

Protocol 2: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

To confirm that N-Me-THQA can reach central nervous system targets, we utilize the PAMPA-BBB model.

Step-by-Step Methodology:

  • Membrane Coating: Coat the PVDF membrane filters of the donor plate with 4 μL of porcine brain lipid dissolved in dodecane (20 mg/mL).

  • Donor/Acceptor Assembly: Add 150 μL of test compound (100 μM in PBS/5% DMSO) to the donor wells. Add 300 μL of PBS to the acceptor wells.

  • Incubation: Sandwich the plates and incubate at room temperature for 18 hours in a humidity chamber.

  • Quantification: Separate the plates and measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS.

  • Self-Validation: Include Verapamil (High permeability reference) and Theophylline (Low permeability reference) on every plate. The assay is only validated if Verapamil Pe > 10 x 10⁻⁶ cm/s and Theophylline Pe < 2 x 10⁻⁶ cm/s, proving the artificial lipid barrier is intact and functioning.

Conclusion

Benchmarking N-methyl-5,6,7,8-tetrahydroquinolin-4-amine against Tacrine and Donepezil reveals a deliberate trade-off in drug design. While it lacks the nanomolar potency of established drugs, its vastly superior safety profile and high BBB permeability make it a premier foundational scaffold for next-generation Alzheimer's therapeutics.

References
  • Pang, Y. P., et al. "Homodimeric Tacrine Congeners as Acetylcholinesterase Inhibitors." ACS Publications (Journal of Medicinal Chemistry).[Link][1]

Sources

Comparative

A Comparative Guide to the Synthetic Pathways of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine: An Analysis of Reproducibility and Efficiency

Introduction N-methyl-5,6,7,8-tetrahydroquinolin-4-amine is a key structural motif found in a variety of biologically active compounds, making its efficient and reproducible synthesis a topic of significant interest to r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-methyl-5,6,7,8-tetrahydroquinolin-4-amine is a key structural motif found in a variety of biologically active compounds, making its efficient and reproducible synthesis a topic of significant interest to researchers in medicinal chemistry and drug development. The tetrahydroquinoline core is a privileged scaffold, and modifications at the 4-position, such as N-methylation, can profoundly influence the pharmacological properties of the molecule. This guide provides an in-depth comparison of two primary synthetic pathways to N-methyl-5,6,7,8-tetrahydroquinolin-4-amine, with a focus on experimental reproducibility, scalability, and potential challenges. The protocols described herein are compiled from established chemical literature and are intended to provide researchers with a comprehensive understanding of the available synthetic strategies.

Pathway 1: Reductive Amination of 4-amino-5,6,7,8-tetrahydroquinoline

This pathway is a classical and often reliable approach that begins with the synthesis of the precursor, 4-amino-5,6,7,8-tetrahydroquinoline, followed by a direct N-methylation step.

Workflow for Pathway 1

Pathway 1 A 4-Aminoquinoline B N-(Quinolin-4-yl)acetamide A->B Ac2O, Pyridine C N-(5,6,7,8-Tetrahydroquinolin-4-yl)acetamide B->C H2, PtO2, TFA D 4-Amino-5,6,7,8-tetrahydroquinoline C->D 6M HCl, Reflux E N-methyl-5,6,7,8-tetrahydroquinolin-4-amine D->E HCHO, NaBH(OAc)3, DCE

Caption: Synthetic workflow for Pathway 1.

Experimental Protocols for Pathway 1

Step 1a: Synthesis of N-(Quinolin-4-yl)acetamide

  • In a round-bottom flask, dissolve 4-aminoquinoline in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice water and collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield N-(quinolin-4-yl)acetamide.

Step 1b: Synthesis of N-(5,6,7,8-Tetrahydroquinolin-4-yl)acetamide

  • To a solution of N-(quinolin-4-yl)acetamide in trifluoroacetic acid (TFA), add platinum(IV) oxide (PtO₂).

  • Hydrogenate the mixture in a Parr shaker apparatus under 60 psi of hydrogen gas at 60 °C for 24 hours.

  • Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel to afford N-(5,6,7,8-tetrahydroquinolin-4-yl)acetamide.

Step 1c: Synthesis of 4-amino-5,6,7,8-tetrahydroquinoline

  • Reflux the N-(5,6,7,8-tetrahydroquinolin-4-yl)acetamide in 6M hydrochloric acid for 12 hours.

  • Cool the reaction mixture to room temperature and basify with a concentrated sodium hydroxide solution until a pH of >12 is reached.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-amino-5,6,7,8-tetrahydroquinoline.

Step 1d: Synthesis of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine

  • To a solution of 4-amino-5,6,7,8-tetrahydroquinoline in 1,2-dichloroethane (DCE), add a 37% aqueous solution of formaldehyde.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride in portions and continue stirring at room temperature for 24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-methyl-5,6,7,8-tetrahydroquinolin-4-amine.

Causality and Reproducibility Insights for Pathway 1

The protection of the amino group as an acetamide in Step 1a is crucial for the subsequent catalytic hydrogenation. Direct hydrogenation of 4-aminoquinoline can be challenging and may lead to side products due to the basicity of the amino group, which can interact with the catalyst surface. The use of a strong acid like trifluoroacetic acid as the solvent for hydrogenation is reported to favor the reduction of the pyridine ring over the benzene ring.[1]

A key challenge to reproducibility in this pathway lies in the catalytic hydrogenation step (1b). The activity of the PtO₂ catalyst can vary, and incomplete hydrogenation or over-reduction are potential issues. Careful monitoring of the reaction progress by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is recommended. Catalyst poisoning by impurities in the starting material or solvent can also affect the reaction outcome.[2][3]

The final reductive amination step (1d) is generally robust. Sodium triacetoxyborohydride is a mild and selective reducing agent for iminium ions formed in situ, which minimizes the reduction of the formaldehyde starting material.[4] The use of a large excess of formaldehyde and the reducing agent can drive the reaction to completion.

Pathway 2: Synthesis from 5,6,7,8-Tetrahydroquinolin-4-one

This alternative pathway involves the initial construction of the tetrahydroquinolinone core, followed by a direct reductive amination with methylamine to form the target molecule.

Workflow for Pathway 2

Pathway 2 F 4-Hydroxyquinoline G 5,6,7,8-Tetrahydroquinolin-4-one F->G H2, PtO2, Acetic Acid H N-methyl-5,6,7,8-tetrahydroquinolin-4-amine G->H CH3NH2, NaBH(OAc)3, DCE

Caption: Synthetic workflow for Pathway 2.

Experimental Protocols for Pathway 2

Step 2a: Synthesis of 5,6,7,8-Tetrahydroquinolin-4-one

  • In a pressure vessel, dissolve 4-hydroxyquinoline in glacial acetic acid.

  • Add platinum(IV) oxide (PtO₂) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr apparatus) at room temperature for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through Celite to remove the catalyst, washing the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to yield 5,6,7,8-tetrahydroquinolin-4-one.[5]

Step 2b: Synthesis of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine

  • To a solution of 5,6,7,8-tetrahydroquinolin-4-one in 1,2-dichloroethane (DCE), add a solution of methylamine (e.g., 40% in water or 2.0 M in THF).

  • Add acetic acid to catalyze the imine formation and stir at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride in portions to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-methyl-5,6,7,8-tetrahydroquinolin-4-amine.

Causality and Reproducibility Insights for Pathway 2

This pathway offers a more convergent approach. The synthesis of the tetrahydroquinolinone precursor (Step 2a) via catalytic hydrogenation of 4-hydroxyquinoline is a known transformation.[5] Similar to Pathway 1, the reproducibility of this step is dependent on the catalyst quality and reaction conditions. The use of glacial acetic acid as the solvent is common for such hydrogenations.

The direct reductive amination of the ketone with methylamine (Step 2b) is an efficient method for introducing the N-methylamino group in a single step. The choice of methylamine source (aqueous solution or in an organic solvent) and the careful control of pH by the addition of acetic acid are important for efficient imine formation prior to reduction. A potential side reaction is the reduction of the ketone to the corresponding alcohol, although sodium triacetoxyborohydride is generally selective for the iminium ion.[6]

Comparative Analysis

ParameterPathway 1: From 4-AminoquinolinePathway 2: From 4-Hydroxyquinoline
Number of Steps 42
Overall Yield ModeratePotentially Higher
Key Reactions Acetylation, Catalytic Hydrogenation, Hydrolysis, Reductive AminationCatalytic Hydrogenation, Reductive Amination
Starting Materials 4-Aminoquinoline, Acetic Anhydride4-Hydroxyquinoline, Methylamine
Reproducibility Can be challenging due to the multi-step nature and the catalytic hydrogenation of a substituted quinoline.Potentially more reproducible due to fewer steps. The hydrogenation of 4-hydroxyquinoline is a well-established reaction.
Scalability The multi-step nature may present challenges for large-scale synthesis.The more convergent approach is generally more amenable to scale-up.
Purification Requires multiple chromatographic purifications.Requires at least two chromatographic purifications.

Conclusion

Both pathways presented offer viable routes to N-methyl-5,6,7,8-tetrahydroquinolin-4-amine. Pathway 2 is more convergent and may offer advantages in terms of overall yield and scalability. However, the availability and cost of the starting materials, 4-aminoquinoline versus 4-hydroxyquinoline, may influence the choice of route.

For reproducibility, careful control of the catalytic hydrogenation steps in both pathways is paramount. Researchers should ensure the use of high-purity reagents and solvents and consider screening different catalyst batches and reaction conditions to optimize these critical transformations. The reductive amination steps in both pathways are generally reliable and high-yielding.

Ultimately, the choice of synthetic pathway will depend on the specific needs of the research, including the desired scale of the synthesis, the available starting materials, and the laboratory's expertise with the key chemical transformations.

References

  • Synthesis of tetrahydroquinolones. Synthesis of 2-methyl-5,6,7,8-tetrahydroquinolin-4-one (6). ResearchGate. Available at: [Link]

  • Concise Preparation of Amino-5,6,7,8-tetrahydroquinolines and Amino-5,6,7,8-tetrahydroisoquinolines via Catalytic Hydrogenation of Acetamidoquinolines and Acetamidoisoquinolines. ACS Publications. Available at: [Link]

  • FOR THE METHYLATION OF AMINES. The Vespiary. Available at: [Link]

  • Preparation of 5,6,7,8-tetrahydroquinoline derivatives. ResearchGate. Available at: [Link]

  • Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. MDPI. Available at: [Link]

  • Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites. ResearchGate. Available at: [Link]

  • Facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives. PubMed. Available at: [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. Available at: [Link]

  • An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. ACS Publications. Available at: [Link]

  • Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. SpringerLink. Available at: [Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. SpringerLink. Available at: [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. PMC. Available at: [Link]

  • Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature. Available at: [Link]

  • An unusual chemoselective hydrogenation of quinoline compounds using supported gold catalysts. PubMed. Available at: [Link]

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. MDPI. Available at: [Link]

  • Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. Wiley Online Library. Available at: [Link]

  • A Convenient One Pot Procedure for N-Methylation of Aromatic Amines Using Trimethyl Orthoformate. Taylor & Francis Online. Available at: [Link]

  • An improved procedure for the synthesis of fourteen 4-OH and 3-MeO-4OH metabolites of fentanyl analogues. DiVA portal. Available at: [Link]

  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. Available at: [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. Available at: [Link]

  • Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines. ACS Publications. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals: A Guide to Ensuring Laboratory Safety and Regulatory Compliance The proper disposal of specialized chemical compounds is a cornerstone of responsible labor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Ensuring Laboratory Safety and Regulatory Compliance

The proper disposal of specialized chemical compounds is a cornerstone of responsible laboratory practice, ensuring the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guidance is synthesized from the known hazards of analogous structures, such as other aminoquinolines and N-methylated heterocyclic amines. The precautionary principle dictates that this compound be handled as hazardous waste, with all appropriate safety measures in place.

The quinoline moiety and its derivatives are recognized for their biological activity and potential toxicity. Therefore, it is imperative to handle N-methyl-5,6,7,8-tetrahydroquinolin-4-amine with the utmost care, assuming it may be harmful if swallowed, a skin and eye irritant, and potentially harmful to aquatic life.[1][2][3][4] Under no circumstances should this compound or its containers be disposed of in standard waste streams or down the drain.[2]

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is mandatory. Based on data from structurally related compounds, N-methyl-5,6,7,8-tetrahydroquinolin-4-amine should be presumed to be hazardous.[3][4]

Assumed Hazard Profile:

  • Acute Oral Toxicity: Harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][5][6]

  • Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[3][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

To mitigate these risks, all personnel involved in the handling and disposal of this compound must be equipped with the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationRationale
Hand Protection Nitrile or other chemical-resistant gloves.[1][2]To prevent skin contact and absorption.
Eye Protection Safety goggles with side shields or a face shield.[1][2]To protect against splashes and airborne particles.
Body Protection Standard laboratory coat.[1][2]To protect clothing and skin from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.[1][7]To avoid inhalation of dust or vapors.

Waste Segregation and Collection Protocol

Proper segregation is the first and most critical step in the chemical waste disposal process.[7][8] It prevents accidental and potentially hazardous chemical reactions within the waste container.[8][9]

Step-by-Step Collection Procedure:

  • Solid Waste:

    • Collect unused or contaminated solid N-methyl-5,6,7,8-tetrahydroquinolin-4-amine in a dedicated, sealable, and clearly labeled hazardous waste container.[1][2]

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE) or glass.[7]

  • Liquid Waste:

    • If the compound is in a solution, collect it in a dedicated, leak-proof, and sealable container appropriate for liquid hazardous waste.[2]

    • Ensure the container is compatible with the solvent used.[2]

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as pipette tips, contaminated gloves, weighing paper, and bench paper, must be considered hazardous waste.[1][2]

    • Collect these items in a separate, clearly labeled hazardous waste bag or container designated for solid contaminated debris.[2]

Containerization and Labeling: A System of Clarity

Accurate and thorough labeling is a regulatory requirement and a critical safety measure. Each waste container must be labeled immediately upon the first addition of waste.

Labeling Requirements:

  • The words "HAZARDOUS WASTE ".[2]

  • The full chemical name: "N-methyl-5,6,7,8-tetrahydroquinolin-4-amine ".[2]

  • For liquid waste, list all components of the solution with their approximate percentages.[2]

  • The date of initial waste accumulation.

  • The name and contact information of the generating researcher or laboratory.[8]

Storage and Final Disposal Arrangements

The temporary storage of hazardous waste within the laboratory and the final disposal are governed by institutional and national regulations.

Storage:

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, such as a Satellite Accumulation Area (SAA).[2]

  • The storage area should be away from incompatible materials. Based on related compounds, avoid strong oxidizing agents.[1][6][10]

  • The use of secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks.[2]

Disposal:

  • Never dispose of this chemical in the regular trash or down the drain.[2][8]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[1][2][7]

  • Provide the EHS or waste contractor with all available information about the compound, including its name, quantity, and any known or suspected hazards.[1]

  • Follow their specific instructions for packaging and pickup.[1] The final disposal of chemical waste of this nature often involves high-temperature incineration by a specialized facility.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine.

DisposalWorkflow start Start: Disposal of N-methyl-5,6,7,8-tetrahydroquinolin-4-amine ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste 2. Identify Waste Type ppe->identify_waste solid_waste Solid Compound or Contaminated Debris identify_waste->solid_waste Solid liquid_waste Liquid Solution identify_waste->liquid_waste Liquid collect_solid 3a. Collect in a Labeled, Sealable Solid Waste Container solid_waste->collect_solid collect_liquid 3b. Collect in a Labeled, Sealable Liquid Waste Container liquid_waste->collect_liquid labeling 4. Ensure Proper Labeling: 'Hazardous Waste', Chemical Name, Constituents, Date collect_solid->labeling collect_liquid->labeling storage 5. Store in Designated Satellite Accumulation Area labeling->storage contact_ehs 6. Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs pickup 7. Follow Pickup Instructions for Final Disposal contact_ehs->pickup end End: Safe and Compliant Disposal pickup->end

Caption: Disposal workflow for N-methyl-5,6,7,8-tetrahydroquinolin-4-amine.

References

  • Proper Disposal of 4-Aminoquinoline-7-carbonitrile: A Step-by-Step Guide for Labor
  • Navigating the Disposal of 2-(2-Aminoethoxy)quinoline: A Precautionary Approach. Benchchem.
  • Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Labor
  • N-methyl-5,6,7,8-tetrahydroquinolin-8-amine | C10H14N2 | CID 58985336. PubChem.
  • SAFETY D
  • N-Methyl-5,6,7,8-tetrahydroquinolin-4-amine. Sapphire Bioscience.
  • 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335. PubChem.
  • SAFETY D
  • Guidelines for Chemical Waste Disposal.
  • Chemical waste | Hazardous Waste Management. McGill University.
  • SAFETY D

Sources

Handling

Personal protective equipment for handling N-methyl-5,6,7,8-tetrahydroquinolin-4-amine

Handling N-Methyl-5,6,7,8-tetrahydroquinolin-4-amine (CAS: 2059949-83-4) requires a nuanced approach to laboratory safety. As a specialized building block widely used in the synthesis of protein farnesyltransferase (PFT)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling N-Methyl-5,6,7,8-tetrahydroquinolin-4-amine (CAS: 2059949-83-4) requires a nuanced approach to laboratory safety. As a specialized building block widely used in the synthesis of protein farnesyltransferase (PFT) inhibitors, cholinesterase modulators, and antimalarial agents, its potent bioactivity makes it a highly valuable asset in drug discovery [1][2]. However, the same structural features that drive its pharmacological efficacy—a lipophilic tetrahydroquinoline core paired with a basic amine moiety—create specific toxicological risks that demand rigorous operational controls[3].

This guide provides a comprehensive, causality-driven protocol for handling, solubilizing, and disposing of this compound, ensuring that every safety measure you take is grounded in mechanistic science.

Hazard Identification & Mechanistic Causality

To build a robust safety culture, researchers must understand the why behind a chemical's hazard profile. N-Methyl-5,6,7,8-tetrahydroquinolin-4-amine carries standard GHS hazard statements for aromatic amines, which are driven by its molecular structure:

  • H302 (Harmful if swallowed) & H335 (May cause respiratory irritation): The compound's secondary amine group acts as a Lewis base. Upon contact with the mildly acidic, aqueous environment of the respiratory mucosa or gastrointestinal tract, the amine rapidly protonates. This localized pH shift disrupts cellular homeostasis, triggering acute inflammation and mucosal irritation[4][5].

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The highly lipophilic 5,6,7,8-tetrahydroquinoline ring facilitates rapid permeation through the stratum corneum (the skin's outermost layer) and the corneal epithelium. Once the barrier is breached, the amine moiety disrupts lipid bilayers, leading to erythema and severe ocular damage [6].

Quantitative PPE Selection Matrix

A critical failure point in laboratory safety is the incorrect selection of glove materials. While standard nitrile gloves are ubiquitous, they are highly permeable to solvated aromatic amines. The table below summarizes the quantitative breakthrough data to guide your PPE selection.

PPE CategoryMaterial SpecificationBreakthrough TimeMechanistic Rationale
Hand Protection (Dry Powder) Nitrile Rubber (0.11 mm)> 480 minsSufficient for dry solid handling. Without a solvent vehicle, the crystalline lattice cannot easily permeate the nitrile polymer matrix [7].
Hand Protection (Solutions) Silver Shield / PE Laminate (0.13 mm)> 240 minsAromatic amines dissolved in organic solvents (e.g., DMSO, DMF) can permeate standard nitrile in <1 minute. Laminates physically block solvent-assisted transdermal transport [8].
Eye Protection Tight-fitting safety gogglesN/APrevents micro-dust aerosolization from reaching the ocular mucosa during weighing and transfer [5].
Respiratory N95/N100 or Type A (Organic Vapor) filterN/ARequired if handling outside a fume hood or during a spill, directly mitigating H335 inhalation risks [6].

Step-by-Step Operational Workflow

This protocol is designed as a self-validating system : each step contains a built-in verification check to confirm the success of the previous action.

Step 1: Pre-Operational Setup
  • Ventilation Verification: Ensure the chemical fume hood is operating with a face velocity of 80–100 feet per minute (fpm).

  • Static Dissipation: Wipe down the balance and surrounding hood area with an anti-static cloth. Causality: Fine amine powders are prone to electrostatic dispersion, which can cause the material to "jump" and aerosolize.

  • PPE Donning: Inspect gloves for micro-tears using the inflation method before donning.

Step 2: Weighing and Transfer
  • Tool Selection: Use a grounded, stainless-steel micro-spatula. Avoid plastic spatulas, which generate static charge.

  • Tare and Transfer: Place a pre-tared, anti-static weigh boat or directly use a glass vial on the balance. Carefully transfer the required mass of N-Methyl-5,6,7,8-tetrahydroquinolin-4-amine.

  • Sealing: Immediately cap the source bottle and the receiving vial before removing them from the fume hood.

  • Self-Validation Check: Inspect the exterior of the sealed vial. If no powder is visible under direct light, the transfer was clean and the exterior is uncontaminated.

Step 3: Solubilization
  • Solvent Addition: Add the chosen solvent (e.g., DMSO for biological assays) directly to the vial within the fume hood.

  • Agitation: Vortex the sealed vial. Do not sonicate open vessels, as ultrasonic cavitation generates highly respirable aerosols.

Step 4: Teardown and Decontamination
  • Surface Cleaning: Wipe the balance and hood surface with a solvent-dampened wipe (e.g., 70% isopropanol), followed by a 10% bleach solution to oxidize and neutralize residual amines, and finally rinse with distilled water.

  • Self-Validation Check: A lack of visible residue and a neutral pH test strip reading on the cleaned surface confirms successful decontamination.

  • Doffing: Remove gloves using the glove-in-glove technique to prevent secondary dermal exposure. Wash hands thoroughly with soap and water [9].

Spill Response & Disposal Plan

  • Solid Spills: Do NOT sweep. Sweeping aerosolizes the powder. Cover the spill with damp absorbent paper or vermiculite to suppress dust [8]. Carefully scoop the material into a hazardous waste container using a non-sparking tool.

  • Liquid Spills: Isolate the area. Absorb with an inert material (e.g., sand or vermiculite). Do not use combustible absorbents like sawdust, as some amines can react exothermically.

  • Disposal: Place all contaminated materials (wipes, weigh boats, PPE) into a designated, clearly labeled "Aromatic Amines / Toxic Organics" waste receptacle. Dispose of in accordance with local EPA/RCRA regulations [5]. Do not flush down the sink, as tetrahydroquinolines pose a moderate risk to aquatic life.

Workflow Visualization

Workflow Start Pre-Operation Setup (Fume Hood & PPE) Weighing Weighing & Transfer (Anti-static tools) Start->Weighing PPE Verified Solubilization Solubilization (Closed vial) Weighing->Solubilization Transfer Complete Spill Spill Detected? Solubilization->Spill Monitor SpillResponse Spill Response Protocol (Vermiculite/Neutralization) Spill->SpillResponse Yes Decon Decontamination (10% Bleach/Water) Spill->Decon No SpillResponse->Decon Area Cleared Disposal Hazardous Waste Disposal (EPA/RCRA compliant) Decon->Disposal Waste Collected

Operational workflow for handling N-Methyl-5,6,7,8-tetrahydroquinolin-4-amine safely.

References

  • Title: Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity Source: National Institutes of Health (PubMed) URL:[Link]

  • Title: Safety Data Sheet - 5,6,7,8-Tetrahydroquinoline-3-carboxylic acid Source: Angene Chemical URL:[Link]

  • Title: Safety Data Sheet - ERACAST RT50A PART B (Aromatic Amines) Source: Era Polymers URL: [Link]

  • Title: Safety Data Sheet - Aromatic Amines Source: Agar Scientific URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-5,6,7,8-tetrahydroquinolin-4-amine
Reactant of Route 2
Reactant of Route 2
N-methyl-5,6,7,8-tetrahydroquinolin-4-amine
© Copyright 2026 BenchChem. All Rights Reserved.